Eniporide

Catalog No.
S527163
CAS No.
176644-21-6
M.F
C14H16N4O3S
M. Wt
320.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eniporide

CAS Number

176644-21-6

Product Name

Eniporide

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2

solubility

Soluble in DMSO

Synonyms

EMD 96785, EMD-96785, eniporide

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2

The exact mass of the compound Eniporide is 320.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Protocols for Assessing Eniporide Activity

Author: Smolecule Technical Support Team. Date: February 2026

The primary methodology for determining eniporide's potency and mechanism involves measuring NHE1 activity in cellular models.

  • Cell-Based Assay (Platelet NHE1 Activity): This common protocol uses platelets from human or animal blood. Platelet-rich plasma (PRP) is placed in a cuvette within an aggregometer. The external pH is rapidly lowered by adding a sodium propionate solution, which acidifies the cell interior and activates NHE1. The subsequent extrusion of H+ in exchange for Na+ influx causes water to enter the cell, leading to cellular swelling. This swelling increases light transmission through the PRP, which is measured spectrophotometrically. The maximum velocity of the increase in light transmission is used to evaluate NHE1 activity. Inhibitors like this compound are added before the sodium propionate, and their IC₅₀ values are calculated from the concentration-dependent reduction in this velocity [1].
  • Isolated Heart Models (Functional Cardioprotection): To evaluate functional outcomes, the Langendorff perfused rat heart model is used. A rat heart is isolated and perfused with a buffer solution. Global ischemia (no flow) is induced for a set period, followed by reperfusion. Cardiac parameters like contractility, contracture (a sign of injury), and release of enzymes like Lactate Dehydrogenase (LDH) are measured. This compound is added to the perfusate, and its ability to improve contractile recovery and reduce LDH release compared to a vehicle control demonstrates its direct cardioprotective effect [1].

Mechanism of Action and Therapeutic Pathway

This compound exerts its effects by specifically inhibiting NHE1. The following diagram illustrates the key pathway and the point of this compound's action.

G Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis Ischemia->Acidosis NHE1_Act NHE1 Activation Acidosis->NHE1_Act Na_Influx Na⁺ Influx NHE1_Act->Na_Influx NCX_Rev NCX Reversal (Ca²⁺ Influx) Na_Influx->NCX_Rev Ca_Overload Ca²⁺ Overload NCX_Rev->Ca_Overload Injury Cell Injury / Necrosis Ca_Overload->Injury This compound This compound Inhibition This compound->NHE1_Act Blocks

Visualization of the NHE1-mediated injury pathway and this compound's inhibitory role.

During ischemia, heart cells become acidic, which activates NHE1. The exchanger attempts to normalize the pH by extruding one H⁺ ion out of the cell in exchange for one Na⁺ ion coming in [2]. This leads to a dangerous accumulation of intracellular Na⁺. During reperfusion, the Na⁺/Ca²⁺ exchanger (NCX) operates in reverse mode to expel the excess Na⁺, which in turn causes a massive influx of Ca²⁺ [3] [2]. The resulting calcium overload triggers hypercontraction, rupture of the cell, and activation of degradative enzymes, ultimately leading to cell death and infarction [3]. By inhibiting NHE1, this compound blocks the initial Na⁺ influx, thereby preventing the downstream cascade of calcium overload and cell death [1] [4].

From Bench to Bedside: Clinical Trial Outcomes

Despite strong preclinical evidence, a large Phase 2 clinical trial investigating this compound in patients with acute ST-elevation myocardial infarction did not meet its primary endpoint.

Trial Feature Description
Trial Design International, prospective, randomized, double-blind, placebo-controlled phase 2 trial [4]
Patients Patients receiving thrombolysis or primary angioplasty for acute ST-elevation MI [4]
Dosing 50, 100, 150, or 200 mg this compound as a 10-min infusion before reperfusion [4]
Primary Endpoint Infarct size measured by cumulative release of α-HBDH enzyme [4]
Key Finding No significant difference in enzymatic infarct size or clinical outcome (death, shock, heart failure) versus placebo [4]
Notable Subgroup A significant reduction in the incidence of heart failure was observed in patients reperfused late (>4 hours) [4]

Research Context and Comparison with Other NHE1 Inhibitors

Understanding this compound's profile is easier when compared to other compounds.

  • Chemical Classes: NHE1 inhibitors are broadly divided into two classes. Benzoylguanidines (e.g., this compound, cariporide) have a phenyl ring and are known for high specificity to NHE1. Pyrazinoylguanidines (e.g., amiloride, EIPA) have a pyrazine ring and are associated with more off-target effects, including NHE1-independent cancer cell death [5].
  • Comparative Potency: Research has shown that a compound called T-162559, an aminoguanidine derivative, exhibited significantly greater potency than both this compound and cariporide in preclinical models [1].
  • Repurposing for Other Indications: Research on NHE1 inhibition remains active in other areas. For example, inhibitors like cariporide and rimeporide are being investigated for applications in Duchenne muscular dystrophy and for promoting white matter repair and functional recovery after ischemic stroke [6].

References

what is Eniporide used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Eniporide works by inhibiting the sodium-hydrogen exchanger 1 (NHE1) on the cardiac cell membrane [1]. The rationale for its use is based on the following pathway, which is often dysregulated during a heart attack and subsequent restoration of blood flow:

G cluster_ischemia Ischemia cluster_nhe_blockade This compound Action Intracellular_Acidosis Intracellular Acidosis NHE1_Activation NHE1 Activation Intracellular_Acidosis->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx This compound This compound NHE1_Inhibition NHE1 Inhibition This compound->NHE1_Inhibition NHE1_Inhibition->Na_Influx Blocks Ca_Overload Ca_Overload NHE1_Inhibition->Ca_Overload Prevents Na_Influx->Ca_Overload via Na/Ca Exchanger Cell_Damage Cell_Damage Ca_Overload->Cell_Damage Myocardial Injury

This compound inhibits NHE1 to prevent sodium and calcium overload, key drivers of cellular damage during ischemia-reperfusion.

Key Preclinical Experimental Model

The following table summarizes a typical methodology from a key preclinical study that investigated the effects of this compound [2].

Aspect Description
Model Isolated guinea pig hearts (Langendorff preparation)
Primary Injury 35 minutes of global no-flow ischemia, followed by 110 minutes of reperfusion

| Experimental Groups | 1. Control (pH 7.4 buffer) 2. NHE Activation (pH 8.0 buffer) 3. pH 8.0 buffer + this compound | | Treatment Protocol | Perfused with this compound for 10 min before ischemia and 10 min after reperfusion | | Key Measurements | Left ventricular pressure (LVP), Mitochondrial NADH/FAD (redox state), Mitochondrial calcium, Superoxide generation, Infarct size |

Outcome: The study concluded that this compound administration improved post-ischemic contractile recovery and reduced cell death. It also helped restore the mitochondrial redox state, reduced mitochondrial calcium loading, and lowered the production of reactive oxygen species [2].

Clinical Trial Outcomes

Despite promising preclinical results, this compound failed to demonstrate benefit in a large clinical trial, as summarized below.

| Trial Name | ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1] | | :--- | :--- | | Patient Population | Patients with acute myocardial infarction (anterior or inferior) receiving reperfusion therapy (primary angioplasty or thrombolysis) within 6 hours of symptom onset [1]. | | Primary Endpoint | Infarct size, measured by the area under the curve (AUC) for cardiac enzymes (CK-MB, Troponin T) over 72 hours [1]. | | Key Findings | The trial found that this compound did not reduce infarct size compared to placebo. There was also no improvement in clinical outcomes such as death, cardiogenic shock, or heart failure [1]. | | Conclusion/Status | The clinical development of this compound was not pursued further after this trial showed a lack of cardioprotective effect in humans [1]. |

Research Significance and Context

  • Class Effect: this compound belongs to a class of investigational drugs known as NHE1 inhibitors, which also includes cariporide [1]. Like this compound, Cariporide showed promise in early studies but failed in larger trials (the GUARDIAN study) and was never approved for clinical use [1].
  • Shift in Research: The failure of these specific compounds in large clinical trials led to limited evidence supporting the use of agents targeting intracellular ion regulation for reducing infarct size in humans [1]. This outcome has shaped the direction of subsequent cardioprotection research toward other targets.

References

Comprehensive Technical Review: Na+/H+ Exchange Inhibition by Eniporide - Mechanisms, Efficacy, and Translational Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Eniporide is a potent and selective NHE-1 inhibitor that was extensively investigated for its potential to reduce myocardial injury following ischemia and reperfusion. As a acylguanidine derivative, this compound specifically targets the sodium-hydrogen exchanger isoform 1 (NHE-1), which is the primary subtype found in cardiac muscle cells. The compound emerged from drug discovery efforts aimed at developing more selective and potent NHE-1 inhibitors than earlier agents like amiloride, which had multiple off-target effects on other ion channels and receptors [1].

The molecular mechanism underlying this compound's cardioprotective effects involves inhibition of the NHE-1 transporter during ischemic conditions. Under normal physiological pH conditions, NHE-1 activity is minimal, but during ischemia, intracellular acidosis activates the exchanger. This leads to increased intracellular sodium accumulation, which subsequently drives calcium overload through reverse-mode sodium-calcium exchange (Na+/Ca2+). The resulting calcium overload is particularly damaging to mitochondria, promoting the mitochondrial permeability transition pore (mPTP) opening, oxidative stress, and ultimately cardiomyocyte death [2]. By selectively blocking NHE-1, this compound interrupts this pathological cascade at its initiation, reducing both sodium and calcium loading during ischemia and reperfusion.

The pharmacokinetic and pharmacodynamic profile of this compound has been characterized in human studies. The drug demonstrates linear pharmacokinetics with an average elimination half-life of approximately 2 hours. The mean total body clearance is 34.4 L/h, with a mean volume of distribution at steady state of 77.5 L, indicating substantial tissue distribution. Approximately 43% of the administered dose is excreted unchanged in urine. Critically, pharmacodynamic studies using platelet swelling assays as a biomarker for NHE-1 inhibition established an average IC50 value of 12 ng/mL for this compound's effect on its target [3]. This pharmacokinetic-pharmacodynamic relationship provided the foundation for dosing regimens in subsequent clinical trials.

Preclinical Pharmacology and Efficacy

In Vitro Potency and Selectivity

This compound demonstrates substantial potency in biochemical assays measuring NHE-1 inhibition. In human platelet assays, this compound inhibited NHE-1 with an IC50 value of 40±11 nmol/L, making it approximately three times less potent than the experimental compound T-162559 (IC50: 13±3 nmol/L) but significantly more potent than cariporide (IC50: 209±75 nmol/L) [1]. This structure-activity relationship highlights the importance of the guanidine moiety in determining inhibitory potency against NHE-1. The platelet swelling assay used to determine these values provides a reliable biomarker for NHE-1 inhibition, as platelets predominantly express the NHE-1 isoform, and the assay measures cell swelling induced by sodium propionate-activated NHE-1 activity [1] [3].

Efficacy in Animal Models of Myocardial Infarction

The cardioprotective efficacy of this compound has been extensively evaluated in various animal models of myocardial ischemia-reperfusion injury. In isolated guinea pig heart preparations subjected to 35 minutes of global ischemia followed by reperfusion, this compound treatment resulted in significantly improved functional recovery and reduced infarct size compared to controls. Importantly, this compound administration prevented the excessive mitochondrial calcium overload and oxidative stress observed in untreated hearts, with studies showing reduced superoxide generation at 30 minutes of reperfusion and improved mitochondrial redox state throughout the reperfusion period [2].

Table 1: Preclinical Efficacy of this compound in Animal Models

Model System Ischemia Duration This compound Dose Key Findings Reference
Isolated guinea pig hearts 35 min global ischemia Not specified Improved functional recovery, reduced mtCa2+ overload, decreased superoxide generation [2]
Perfused rat hearts Global ischemia-reperfusion 10-100 nmol/L Concentration-dependent inhibition of contractile reduction and LDH release [1]
Rabbit LAD occlusion Coronary occlusion-reperfusion Not specified Significant reduction in infarct size (47-51% vs 74% in controls) [1]

In isolated perfused rat heart models of global ischemia and reperfusion, this compound demonstrated concentration-dependent protective effects at doses ranging from 10-100 nmol/L. These benefits included significant inhibition of the reduction in cardiac contractility, progression of cardiac contracture, and increase in lactate dehydrogenase (LDH) release after global ischemia and reperfusion. The therapeutic effects were observed at lower concentration ranges compared to other NHE-1 inhibitors like cariporide, highlighting this compound's favorable potency profile [1]. Additionally, in rabbit models of myocardial infarction induced by left coronary artery occlusion and reperfusion, intravenous administration of this compound significantly reduced infarct size normalized by area at risk from 74±6% in vehicle controls to 47±5% and 51±7% at doses of 0.03 and 0.1 mg/kg, respectively [1].

Clinical Evaluation and Trial Outcomes

ESCAMI Trial Design and Methodology

The ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) was an international, prospective, randomized, double-blind, placebo-controlled phase 2 trial designed to evaluate the efficacy of this compound as an adjunct to reperfusion therapy in patients with acute ST-elevation myocardial infarction (STEMI). The study enrolled 1,389 patients across multiple centers, with participants randomized to receive either placebo or one of several this compound doses (50 mg, 100 mg, 150 mg, or 200 mg) administered as a 10-minute intravenous infusion initiated before reperfusion therapy. The primary efficacy endpoint was infarct size measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (alpha-HBDH) over 72 hours (area under the curve). Important secondary endpoints included creatine kinase and troponin release, clinical events within the first six weeks, and extent of ST-segment resolution [4] [5] [6].

The trial employed a two-stage design to identify the most effective dosing regimen. Stage 1 evaluated four this compound doses (50 mg, 100 mg, 150 mg, and 200 mg) against placebo in 430 patients to identify potential efficacy signals. Based on Stage 1 results, which suggested potential benefit with the 100 mg and 150 mg doses, Stage 2 further evaluated these two doses against placebo in 959 additional patients. The study population consisted of patients aged 18-75 years presenting with STEMI within 6 hours of symptom onset, with reperfusion therapy consisting of either primary percutaneous coronary intervention (38% of patients) or thrombolytic therapy (61% of patients) [6].

Clinical Efficacy Results and Outcomes

Despite promising preclinical data and an initial efficacy signal in Stage 1 of the trial, the over ESCAMI results demonstrated no significant benefit of this compound on the primary endpoint of infarct size reduction. In Stage 1, the 100 mg and 150 mg this compound doses showed reductions in infarct size compared to placebo (mean alpha-HBDH AUC: 44.2 U/mL×h for placebo, 40.2 for 100 mg this compound, and 33.9 for 150 mg this compound), with the most pronounced effects observed in the angioplasty subgroup. However, these promising findings were not replicated in Stage 2, where no significant differences in enzymatic infarct size were observed between the treatment groups (placebo: 41.2 U/mL×h, 100 mg this compound: 43.0, 150 mg this compound: 41.5) [4] [5].

Table 2: Summary of ESCAMI Clinical Trial Results

Trial Parameter Stage 1 Results Stage 2 Results
Placebo infarct size (alpha-HBDH AUC) 44.2 U/mL×h 41.2 U/mL×h
100 mg this compound infarct size 40.2 U/mL×h (9% reduction) 43.0 U/mL×h (no benefit)
150 mg this compound infarct size 33.9 U/mL×h (23% reduction) 41.5 U/mL×h (no benefit)
Clinical outcomes No overall effect on death, shock, heart failure, or arrhythmias No overall effect on clinical outcomes
Notable subgroup finding - Significant reduction in heart failure in patients reperfused late (>4 hours)

Detailed Experimental Protocols and Methodologies

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Test)

The platelet swelling assay serves as a crucial biomarker for assessing NHE-1 inhibitory activity and was employed extensively in this compound development. The methodology involves several precise steps. First, blood collection is performed using citrate as an anticoagulant (9:1 blood:citrate ratio). The blood is then centrifuged at 3000 rpm for 5 seconds to obtain platelet-rich plasma (PRP), with the remaining blood centrifuged at 3000 rpm for 5 minutes to obtain platelet-poor plasma (PPP). Platelet counting is performed using an automated hematology analyzer, with human and rat platelet counts adjusted to 4×10⁵ cells/μL and 1×10⁵ cells/μL, respectively [1].

The actual NHE-1 activity measurement is conducted using an aggregometer to monitor changes in light transmission associated with cell swelling. PRP (200 μL) is placed in a cuvette and stirred at 1000 rpm while being prewarmed for 5 minutes at 37°C. The test compound (this compound or comparator) is added to the cuvette 3 minutes before initiating NHE-1 activation. Activation of NHE-1 is achieved by applying Na propionate solution (600 μL, containing 135 mmol/L Na propionate, 20 mmol/L HEPES, 1 mmol/L CaCl₂, 1 mmol/L MgCl₂, 10 mmol/L glucose, pH 6.7). The acidic intracellular environment created by propionate acidification activates NHE-1, leading to sodium influx, cellular swelling due to water accumulation, and increased light transmission through the PRP sample. The maximum velocity of the increase in light transmission is used to quantify NHE activity, with IC50 values determined from the linear portion of the relationship between log inhibitor concentration and NHE activity using linear regression analysis [1] [3].

Isolated Langendorff Heart Preparation

The Langendorff perfused heart model provides a robust system for evaluating cardiac function, metabolism, and injury in a controlled setting. For this compound studies, guinea pigs (n=84) were anesthetized with ketamine (50 mg/kg, intraperitoneally) and decapitated. After thoracotomy, hearts were rapidly removed and perfused via the aortic root at 55 mmHg pressure with HEPES buffer solution (gassed with 5% CO₂, 95% O₂) containing (in mM): 140 Na⁺, 4.5 K⁺, 2.5 Ca²⁺, 1.2 Mg²⁺, 134 Cl⁻, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5U/L insulin, and 5 HEPES at pH 7.4 and 37°C. For alkaline perfusion studies, buffer pH was adjusted to 8.0 by titrating CO₂ into HEPES buffer with 1M NaOH [2].

Functional parameters including isovolumetric left ventricular pressure (LVP) and its first derivatives (dLVP/dtmax for contractility; dLVP/dtmin for relaxation), heart rate, and coronary flow were continuously monitored. Coronary arterial and venous blood samples were analyzed for Na⁺, K⁺, Ca²⁺, pCO₂, pO₂, and pH using an intermittently self-calibrating analyzer system. Metabolic parameters including cardiac oxygen delivery, consumption (MVO₂), cardiac efficiency (developed LVP×HR/MVO₂), and percent O₂ extraction were calculated from these measurements. The experimental protocol involved perfusing hearts with buffer at pH 7.4 (control) or pH 8.0 with or without this compound for 10 minutes before and 10 minutes after 35 minutes of global ischemia, followed by 110 minutes of reperfusion with pH 7.4 buffer alone [2].

Fluorescence-Based Measurement of Mitochondrial Parameters

Several fluorescence techniques were employed to assess mitochondrial function and cellular injury in real-time during ischemia-reperfusion experiments. A trifurcated fiberoptic probe (3.8 mm² per bundle) was placed directly on the left ventricular free wall to measure fluorescence at specific excitation (λex) and emission (λem) wavelengths using spectrophotofluorometry [2].

  • NADH autofluorescence was measured at 350 nm λex and 450 nm λem, while FAD autofluorescence was measured at 480 nm λex and 540 nm λem. These parameters provide information on the mitochondrial redox state, with an increased NADH/FAD ratio indicating a more reduced state.
  • Mitochondrial calcium was measured by loading hearts with 6 μM indo-1 AM for 30 minutes, followed by washout. The cytosolic indo-1 signal was then quenched with 100 μM MnCl₂, permitting selective measurement of mt[Ca²⁺] using 350 nm λex and 390/450 nm λem. The signal was corrected for NADH autofluorescence during ischemia-reperfusion for each experimental group.
  • Superoxide generation was assessed by loading hearts with 10 μM dihydroethidium (DHE) for 20 minutes and measuring fluorescence at 540 nm λex and 590 nm λem, which primarily detects O₂⁻• radicals through the formation of 2-hydroxyethidium, a labile intermediate product [2].

Translational Challenges and Scientific Implications

The discrepancy between preclinical and clinical results with this compound highlights significant challenges in translating cardioprotective therapies targeting ischemia-reperfusion injury. While this compound demonstrated consistent and robust benefits across multiple animal species and experimental models, these protective effects failed to materialize in the large, well-controlled ESCAMI trial [4] [6]. This translational gap may be attributed to several factors, including species differences in NHE-1 expression or activity, comorbidities and medications in human patients that alter the response to ischemia-reperfusion injury, and differences in ischemia duration and severity between controlled animal experiments and clinical myocardial infarction.

The timing of administration represents another critical factor potentially influencing this compound's efficacy. In animal models, this compound is typically administered before or during ischemia, while in the ESCAMI trial, treatment was initiated shortly before reperfusion therapy. This temporal difference in drug administration relative to the ischemic insult may significantly impact therapeutic efficacy, as the critical window for targeting NHE-1 activation might occur earlier in the ischemic cascade. Supporting this concept, preclinical studies with other cardioprotective agents like TRO40303 have demonstrated that administration before reperfusion is essential for efficacy, with dramatically reduced benefit when given after reperfusion [7].

The failure of this compound in clinical trials reflects a broader pattern of challenges in translating cardioprotective therapies from bench to bedside. Other NHE-1 inhibitors, including cariporide, similarly failed to demonstrate consistent clinical benefit despite promising preclinical data. These collective findings have led to serious questions about the fundamental pathophysiological differences between animal models and human myocardial infarction, and whether NHE-1 inhibition alone is sufficient to confer meaningful protection in the complex clinical setting of acute myocardial infarction with multiple comorbidities and concomitant medications [4] [6].

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis Intracellular pH ↓ NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Activates Na_Overload Na_Overload NHE1_Activation->Na_Overload Na+ influx Ca_Overload Ca_Overload Na_Overload->Ca_Overload Reverse-mode NCX mPTP_Opening mPTP_Opening Ca_Overload->mPTP_Opening mtCa2+ ↑ Cell_Death Cell_Death mPTP_Opening->Cell_Death Necrosis/Apoptosis This compound This compound This compound->NHE1_Activation Inhibits

Diagram: Mechanism of NHE-1 inhibition by this compound during ischemia-reperfusion injury. This compound blocks NHE-1 activation, interrupting the pathological cascade leading to cardiomyocyte death.

G Start Start Animal_Preparation Animal_Preparation Start->Animal_Preparation Guinea pig/ Rat models Langendorff Langendorff Animal_Preparation->Langendorff Heart excision & cannulation Baseline Baseline Langendorff->Baseline Stabilization (20-30 min) Treatment Treatment Baseline->Treatment Randomization Ischemia Ischemia Treatment->Ischemia pH 7.4 / pH 8.0 ± this compound Endpoints Endpoints Treatment->Endpoints Direct assessment Reperfusion Reperfusion Ischemia->Reperfusion 35 min global ischemia Reperfusion->Endpoints 110 min reperfusion

Diagram: Experimental workflow for evaluating this compound efficacy in isolated heart models of ischemia-reperfusion injury.

Conclusion and Future Perspectives

The comprehensive evaluation of this compound reveals a compelling preclinical profile with consistent cardioprotective effects across species, yet ultimately demonstrates the challenges of clinical translation in the field of ischemia-reperfusion injury modification. While the compound demonstrated high potency for NHE-1 inhibition, favorable pharmacokinetic properties, and robust efficacy in reducing infarct size and improving functional recovery in animal models, these benefits failed to translate into significant clinical outcomes in the large ESCAMI trial [4] [6]. This disconnect highlights the complexities of human myocardial infarction compared to controlled animal models and suggests that targeting a single mechanism in the multifaceted pathophysiology of ischemia-reperfusion injury may be insufficient.

Future efforts to develop cardioprotective therapies should consider several strategic approaches. First, combination therapies targeting multiple pathways in the ischemia-reperfusion cascade (such as mitochondrial permeability transition, oxidative stress, and calcium overload simultaneously) may yield more robust protection than single-target agents. Second, improved patient stratification based on biomarkers or imaging parameters may identify subgroups most likely to benefit from NHE-1 inhibition or other targeted therapies. Third, refined timing of administration, potentially involving pre-hospital treatment initiation in high-risk patients, might better align with the critical window for therapeutic efficacy. Finally, the development of novel compounds with improved tissue penetration, mitochondrial targeting, or dual mechanisms of action may overcome the limitations of earlier agents like this compound [2] [7].

References

Comprehensive Technical Guide: Eniporide in Myocardial Ischemia-Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Eniporide (EMD 85131) is a potent and selective sodium-hydrogen exchanger-1 (NHE-1) inhibitor belonging to the acylguanidine chemical class. It was developed specifically as a cardioprotective agent targeting the pathophysiological processes activated during myocardial ischemia and reperfusion. The drug exhibits high binding affinity for the extracellular Na+ binding site of NHE-1, acting as a competitive antagonist to block ion transport.

The molecular mechanism through which this compound exerts its cardioprotective effects involves a well-characterized signaling cascade that originates during myocardial ischemia and culminates in cellular death during reperfusion:

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx NCX_Reverse NCX_Reverse Na_Influx->NCX_Reverse Ca_Overload Ca_Overload NCX_Reverse->Ca_Overload mPTP_Opening mPTP_Opening Ca_Overload->mPTP_Opening Cell_Death Cell_Death mPTP_Opening->Cell_Death This compound This compound This compound->NHE1_Activation Inhibits

Figure 1: Molecular mechanism of this compound in preventing ischemia-reperfusion injury. NHE-1 activation during intracellular acidosis drives sodium influx, leading to calcium overload via reverse Na+/Ca2+ exchange (NCX), mitochondrial permeability transition pore (mPTP) opening, and ultimately cell death. This compound specifically inhibits NHE-1 activation, interrupting this pathological cascade.

The primary molecular target of this compound is the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes. Under normal physiological conditions, NHE-1 maintains intracellular pH by extruding protons in exchange for sodium ions. However, during ischemia, the resulting intracellular acidosis activates NHE-1 in an attempt to restore pH homeostasis. This activation leads to substantial intracellular sodium accumulation ([Na+]i), particularly during reperfusion when the transmembrane pH gradient is maximal [1] [2].

The critical pathophysiological consequence occurs during reperfusion through the reverse mode of the Na+/Ca2+ exchanger (NCX), which extrudes sodium in exchange for calcium influx. The sodium overload created by NHE-1 activation drives this exchanger to operate in reverse, resulting in devastating calcium overload within cardiac myocytes. This elevated intracellular calcium, particularly within mitochondria, promotes opening of the mitochondrial permeability transition pore (mPTP), which represents a key determinant of reperfusion-induced cell death. The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately both apoptotic and necrotic cell death pathways [1] [2] [3].

Comparative pharmacological studies have demonstrated this compound's superior potency relative to other NHE-1 inhibitors. In direct head-to-head comparisons, this compound exhibited significantly greater potency than cariporide, with IC50 values of 40±11 nmol/L versus 209±75 nmol/L for human platelet NHE-1 inhibition [4]. This enhanced pharmacological profile generated considerable interest in this compound as a promising therapeutic candidate for limiting myocardial infarct size in the setting of acute coronary syndromes.

Preclinical Evidence and Efficacy Data

Experimental Models and Outcomes

This compound demonstrated consistent cardioprotective effects across multiple animal models of ischemia-reperfusion injury. The drug was evaluated in various species including rats, rabbits, and guinea pigs, utilizing both in vivo coronary occlusion models and isolated perfused heart preparations (Langendorff). These studies consistently demonstrated that this compound administration significantly reduces myocardial infarct size, improves functional recovery, and attenuates arrhythmias during reperfusion.

In a pivotal rabbit model of coronary occlusion and reperfusion, intravenous this compound administered at doses of 0.03 and 0.1 mg/kg resulted in substantial infarct size reduction compared to vehicle controls (47±5% and 51±7% versus 74±6% infarct size/area at risk, respectively; p<0.05) [4]. This infarct-limiting effect was accompanied by improved recovery of contractile function and reduced incidence of ventricular arrhythmias during the reperfusion phase.

Mechanistic studies in isolated guinea pig hearts provided crucial insights into this compound's effects on mitochondrial function and ion homeostasis. Using spectrophotometric fluorometry, researchers demonstrated that this compound treatment prevented the pathological oxidation of mitochondrial NADH and FAD during reperfusion, reduced mitochondrial calcium overload, and attenuated superoxide generation [2]. These findings established a direct link between NHE-1 inhibition and preservation of mitochondrial integrity, highlighting the central role of the mitochondrion as a target for this compound's cardioprotective effects.

Quantitative Preclinical Efficacy Data

Table 1: Summary of Key Preclinical Efficacy Findings for this compound

Model System Species Dose/Concentration Key Findings Reference
Coronary occlusion-reperfusion Rabbit 0.03, 0.1 mg/kg IV Infarct size reduced from 74.6% (vehicle) to 47.5% and 51.7% [4]
Isolated perfused heart Rat 3 μM Ischemic Na+ overload reduced to 146% vs 293% in controls; significantly improved post-ischemic contractile recovery [3]
Isolated perfused heart Guinea pig Therapeutic concentration Prevented mitochondrial oxidation, reduced Ca2+ overload and superoxide generation [2]
Human platelet NHE-1 In vitro IC50: 40±11 nmol/L 5-fold greater potency than cariporide (IC50: 209±75 nmol/L) [4]

The dose-response relationship for this compound has been carefully characterized in preclinical models. In isolated rat hearts, this compound demonstrated efficacy at concentrations as low as 10-100 nmol/L, significantly lower than required for cariporide [4]. The therapeutic window was established with optimal efficacy observed at 3 μM concentration in buffer-perfused heart models, effectively reducing ischemic sodium overload and improving post-ischemic functional recovery without apparent toxicity [3].

A particularly important finding from comparative studies was this compound's superior efficacy profile relative to other NHE inhibitors. When directly compared with EIPA and cariporide in rat hearts subjected to global ischemia, this compound treatment resulted in the most pronounced reduction in intracellular sodium accumulation (146±6% of baseline vs. 293±26% in untreated controls) and the greatest improvement in recovery of rate-pressure product during reperfusion [3]. This enhanced performance was attributed to this compound's greater selectivity for the NHE-1 isoform and more favorable pharmacological properties.

Clinical Trial Data and Human Outcomes

ESCAMI Trial Design and Results

The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial represented the pivotal clinical evaluation of this compound in human subjects. This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled 1,389 patients with acute ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (either primary angioplasty or thrombolysis) within six hours of symptom onset [5] [6].

The trial employed a two-stage, dose-ranging design. Stage 1 evaluated four this compound doses (50, 100, 150, and 200 mg) administered as a 10-minute intravenous infusion before reperfusion therapy in 430 patients. Based on Stage 1 results, Stage 2 further evaluated the 100 mg and 150 mg doses in 959 additional patients. The primary efficacy endpoint was infarct size determined by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours [5] [6].

Despite promising preclinical data and encouraging signals in Stage 1, the ESCAMI trial failed to demonstrate a beneficial effect of this compound on its primary endpoint. In Stage 1, the 100 mg and 150 mg doses showed 25.7% and 41.7% reductions in enzymatic infarct size, respectively, particularly in patients undergoing primary angioplasty. However, these findings were not confirmed in Stage 2, where no significant differences in α-HBDH release were observed between the this compound and placebo groups (41.2 U/mL×h for placebo vs. 43.0 and 41.5 for 100 mg and 150 mg this compound, respectively) [5] [6].

Clinical Efficacy and Safety Outcomes

Table 2: Summary of ESCAMI Trial Clinical Outcomes

Endpoint Placebo Group This compound 100 mg This compound 150 mg Statistical Significance
Primary Endpoint
α-HBDH AUC (U/mL×h) 41.2 43.0 41.5 NS
Secondary Endpoints
CK-MB release Baseline No difference No difference NS
Troponin release Baseline No difference No difference NS
ST-segment resolution Baseline No difference No difference NS
Clinical Outcomes
Combined death/CHF/shock/arrhythmias Baseline No difference No difference NS
Heart failure (late reperfusion) Baseline Significant reduction Significant reduction p<0.05

The secondary endpoints of the ESCAMI trial similarly showed no treatment benefit. There were no significant differences in creatine kinase or troponin release, ST-segment resolution, or composite clinical outcomes (death, cardiogenic shock, heart failure, or life-threatening arrhythmias) between the treatment groups [6]. A single potential signal of benefit was observed in a prespecified subgroup analysis of patients reperfused more than 4 hours after symptom onset, where this compound administration was associated with a reduced incidence of heart failure. However, this isolated finding in a subgroup analysis was not considered sufficient evidence of efficacy [5] [6].

From a safety perspective, this compound was generally well-tolerated with no significant differences in adverse events compared to placebo. This favorable safety profile was consistent with the drug's selective mechanism of action and the absence of significant effects on hemodynamic parameters or other organ systems [6].

Experimental Protocols and Methodologies

Isolated Perfused Heart (Langendorff) Protocol

The Langendorff perfused heart preparation represents a fundamental experimental model for evaluating cardioprotective agents like this compound. The standard protocol involves several key steps that have been optimized for the study of ischemia-reperfusion injury:

  • Heart Extraction: Animals (typically rats, rabbits, or guinea pigs) are anesthetized using sodium pentobarbital (50 mg/kg i.p.) and administered heparin (1000 U/kg i.v.) to prevent intracoronary thrombosis. The hearts are rapidly excised through thoracotomy and immersed in cold (4°C) cardioplegic solution to induce immediate arrest and protect during preparation [2] [4] [3].

  • Perfusion Apparatus: The aorta is cannulated and retrogradely perfused at constant pressure (55-80 mmHg) or constant flow with oxygenated (95% O2, 5% CO2) buffer solution maintained at 37°C. The standard perfusion buffer contains (in mM): 140 Na+, 4.5 K+, 2.5 Ca2+, 1.2 Mg2+, 134 Cl-, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5 U/L insulin, and 5 HEPES at pH 7.4 [2].

  • Functional Assessment: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of left ventricular pressure (LVP), its first derivatives (dP/dtmax and dP/dtmin), heart rate, and coronary flow. Cardiac function is typically expressed as the rate-pressure product (RPP = LVP × heart rate) [2] [3].

  • Ischemia-Reperfusion Protocol: After stabilization, global no-flow ischemia is induced for 30-35 minutes by complete cessation of coronary flow, followed by 30-120 minutes of reperfusion. This compound is typically administered in the perfusion buffer for 10-15 minutes before ischemia and during the initial 10 minutes of reperfusion at concentrations ranging from 3-10 μM [2] [3].

  • Endpoint Measurements: Key endpoints include functional recovery (percentage recovery of RPP), infarct size assessment (TTC staining or LDH release), and intracellular ion homeostasis (NMR spectroscopy or fluorescent probes) [2] [3].

In Vivo Coronary Occlusion-Reperfusion Model

For translational assessment of cardioprotective efficacy, the in vivo coronary occlusion-reperfusion model provides critical preclinical data:

  • Surgical Preparation: Animals (typically rabbits, pigs, or dogs) are anesthetized, intubated, and ventilated. A thoracotomy is performed to access the heart, and a snares is placed around a major coronary artery (typically the left anterior descending artery) [4].

  • Infarction Protocol: The coronary artery is occluded for 30-60 minutes, followed by 120-180 minutes of reperfusion. Regional ischemia is confirmed by ECG changes and myocardial cyanosis. This compound is administered intravenously as a bolus (0.03-0.3 mg/kg) 10-15 minutes before reperfusion [4].

  • Infarct Size Quantification: After reperfusion, the coronary artery is re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to distinguish viable (red) from necrotic (pale) tissue. Infarct size is expressed as a percentage of the area at risk [4].

This experimental workflow for assessing efficacy in ischemia-reperfusion models can be visualized as follows:

G Animal_Preparation Animal_Preparation Surgical_Procedure Surgical_Procedure Animal_Preparation->Surgical_Procedure Drug_Administration Drug_Administration Surgical_Procedure->Drug_Administration Ischemia_Phase Ischemia_Phase Drug_Administration->Ischemia_Phase Reperfusion_Phase Reperfusion_Phase Ischemia_Phase->Reperfusion_Phase Tissue_Processing Tissue_Processing Reperfusion_Phase->Tissue_Processing Data_Analysis Data_Analysis Tissue_Processing->Data_Analysis

Figure 2: Experimental workflow for in vivo coronary occlusion-reperfusion studies. Animals undergo surgical preparation followed by drug administration before induction of coronary artery ischemia. After a defined ischemic period, reperfusion is initiated, followed by tissue processing and data analysis to quantify cardioprotective efficacy.

Molecular and Biochemical Assays

Several specialized techniques have been employed to elucidate this compound's effects on intracellular ion homeostasis and mitochondrial function:

  • Intracellular Sodium and pH Measurement: Simultaneous 31P and 23Na NMR spectroscopy allows real-time monitoring of intracellular pH and sodium levels during ischemia and reperfusion. Hearts are perfused in specialized NMR-compatible perfusion systems, and spectra are acquired throughout the experimental protocol [3].

  • Mitochondrial Function Assessment: Spectrofluorometric methods using specific fluorescent probes (e.g., indo-1 for calcium, DHE for superoxide, NADH/FAD autofluorescence) enable continuous monitoring of mitochondrial parameters in isolated perfused hearts. A fiberoptic probe is placed directly on the ventricular surface to measure fluorescence signals [2].

  • NHE-1 Inhibition Potency Assay: The inhibitory potency of this compound is determined using human or rat platelets. Platelet-rich plasma is exposed to Na+ propionate solution to induce intracellular acidification and activate NHE-1. The rate of NHE-1-mediated recovery from acidosis is measured by light transmission changes associated with cell swelling, with and without this compound pretreatment [4].

Therapeutic Challenges and Future Perspectives

The discrepancy between compelling preclinical data and negative clinical trial results with this compound highlights significant challenges in translating cardioprotective therapies for ischemia-reperfusion injury. Several factors may account for this translational failure:

The timing of administration appears critical for NHE-1 inhibitors to exert their protective effects. Preclinical models typically administer drugs before reperfusion, while clinical protocols often face logistical challenges in achieving adequate target tissue concentrations before coronary flow is restored. In the ESCAMI trial, despite efforts to administer this compound before reperfusion, variations in actual timing relative to reperfusion may have compromised efficacy [1] [6].

Patient-related factors also significantly influence treatment response. Comorbid conditions common in the STEMI population, including diabetes, hypertension, hypercholesterolemia, and advanced age, have been shown in preclinical models to increase the threshold for cardioprotection or completely abolish the efficacy of NHE-1 inhibitors. These conditions are associated with impaired activation of the reperfusion injury salvage kinase (RISK) pathway, which appears necessary for NHE-1 inhibitor efficacy [1].

The dosing strategy used in clinical trials may have been suboptimal. While this compound demonstrated efficacy at nanomolar concentrations in vitro, the complex pharmacokinetics and protein binding in humans may have resulted in insufficient myocardial concentrations. Additionally, the narrow therapeutic window for protection—with potential loss of efficacy at both insufficient and excessive doses—creates significant challenges for clinical dosing [1] [6].

Future directions for NHE-1 inhibition therapy may include:

  • Combination Therapy Approaches: Given the multifactorial nature of reperfusion injury, combining NHE-1 inhibitors with other cardioprotective agents targeting different pathways (e.g., mPTP opening, oxidative stress, inflammation) may yield synergistic benefits [1].

  • Patient Stratification Strategies: Identifying biological markers that predict responsiveness to NHE-1 inhibition could enable targeted therapy in likely responders, potentially improving overall treatment effects [1].

  • Novel Administration Protocols: Exploring alternative dosing regimens, including prolonged infusion or repeated administration, may help maintain therapeutic concentrations throughout the vulnerable period of reperfusion [6].

  • Structural Optimization: Developing next-generation NHE-1 inhibitors with improved pharmacokinetic properties and greater potency, such as the experimentally tested T-162559 compound, may overcome limitations of earlier agents [4].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and functional characteristics of Eniporide.

Property Description
Generic Name This compound [1]
Internal Code EMD 96785 [1]
CAS Number 176644-21-6 (Free base); 211813-86-4 (Hydrochloride salt) [1] [2]
Molecular Formula C₁₄H₁₆N₄O₃S [1]
Molecular Weight 320.37 g/mol (Free base); 356.83 g/mol (Hydrochloride) [1] [2]
Primary Target Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) [1]
Mechanism of Action Selective inhibition of the NHE-1 transporter, which is activated during myocardial ischemia and reperfusion. Blocking this exchanger is theorized to reduce intracellular sodium and calcium overload, thereby limiting cell death and improving cardiac recovery [1].
Primary Research Focus Limiting infarct size and improving cardiac performance after myocardial ischemia/reperfusion, particularly in experimental models of cardioplegic arrest and acute myocardial infarction [1] [3].

This compound functions by specifically blocking the NHE-1 isoform of the Na+/H+ exchanger. During ischemia, the intracellular environment becomes acidic. Upon reperfusion, the activation of NHE-1 in an attempt to correct the pH leads to harmful intracellular sodium accumulation, which in turn causes a damaging calcium overload via the Na⁺/Ca²⁺ exchanger. This compound's inhibition of NHE-1 is intended to disrupt this pathway and prevent myocyte injury [1].

The diagram below illustrates this core mechanism and the proposed protective effect of this compound.

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion NHE1_Activation NHE1_Activation Reperfusion->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx Ca_Overload Ca_Overload Na_Influx->Ca_Overload Myocyte_Injury Myocyte_Injury Ca_Overload->Myocyte_Injury This compound This compound Block This compound->Block Block->NHE1_Activation

Figure 1: Proposed mechanism of NHE-1 inhibition by this compound in ischemia/reperfusion injury.

Key Experimental Data and Outcomes

The most cited in vivo study investigating this compound was conducted in a pig model of cardioplegic arrest. The tables below summarize the experimental groups and the key outcomes from this study [3] [4] [5].

Table 2: Experimental Groups from Pig Model of Cardioplegic Arrest

Group Name Sample Size (n) Treatment Description
Control 7 No administration of this compound [3] [5].
ENI-CP 7 2 μmol/L this compound added to the cardioplegia solution only [3] [5].
ENI-CP+iv 7 Systemic intravenous infusion of 3 mg/kg this compound before cardioplegia, plus 2 μmol/L added to the cardioplegia solution [3] [5].

Table 3: Summary of Key Findings from the Pig Model Study | Parameter Category | Specific Metrics | Result | | :--- | :--- | :--- | | Hemodynamics | Vascular pressures, Cardiac Index | No statistically significant differences between groups [3] [5]. | | Cardiac Performance | Preload Recruitable Stroke Work (PRSW), Tau (LV relaxation constant) | No statistically significant differences between groups [3] [5]. | | Myocardial Energetics & Content | ATP, ADP, AMP, Glycogen, Water Content | No statistically significant differences between groups [3] [5]. | | Overall Conclusion | In this acute model using healthy pig hearts, this compound did not show a significant beneficial effect on cardiac performance or high-energy phosphate content after ischemia/reperfusion [3] [5]. |

Detailed Experimental Protocol

The following methodology provides a detailed workflow for the key in vivo experiment cited above, which can serve as a reference for researchers designing similar studies [3] [4] [5].

G Animal_Preparation Animal_Preparation CPB_Initiation CPB_Initiation Animal_Preparation->CPB_Initiation Intervention Intervention CPB_Initiation->Intervention Cardioplegic_Arrest Cardioplegic_Arrest Weaning_Recovery Weaning_Recovery Cardioplegic_Arrest->Weaning_Recovery Intervention->Cardioplegic_Arrest IV_Infusion IV_Infusion Intervention->IV_Infusion CP_Solution CP_Solution Intervention->CP_Solution Terminal_Analysis Terminal_Analysis Weaning_Recovery->Terminal_Analysis Measurements Measurements Weaning_Recovery->Measurements Terminal_Analysis->Measurements

Figure 2: Experimental workflow for the pig model of cardioplegic arrest.

Detailed Steps:

  • Animal Preparation: The study used 21 pigs (47 ± 12 kg). Animals were premedicated and anesthetized according to standard protocols. Surgical preparation involved establishing arterial and venous access, sternotomy, and placement of instrumentation for hemodynamic monitoring, including sonomicrometry crystals and a micromanometer for left ventricular pressure-volume analysis [4].
  • Cardiopulmonary Bypass (CPB) Initiation: Animals were placed on full cardiopulmonary bypass [3] [4].
  • Intervention and Cardioplegic Arrest:
    • Randomization: Animals were randomized into the three groups detailed in Table 2 [3] [5].
    • Dosing:
      • ENI-CP+iv group: Received a systemic intravenous infusion of 3 mg/kg this compound before the induction of cardiac arrest [3] [5].
      • ENI-CP and ENI-CP+iv groups: Had 2 μmol/L this compound added directly to the cold (4°C) crystalloid cardioplegia (Bretschneider's solution) [3] [5].
    • Arrest: The heart was subjected to 60 minutes of controlled cardioplegic arrest [3] [5].
  • Weaning and Recovery: After the arrest period, the animals were weaned from CPB. The post-operative monitoring period lasted for 120 minutes [3] [5].
  • Data Collection and Terminal Analysis:
    • Functional Measurements: Cardiac performance was assessed by measuring Preload Recruitable Stroke Work (PRSW) and Tau (τ), the time constant of left ventricular isovolumic relaxation. These measurements were taken at baseline (before CPB) and at 30, 60, and 120 minutes after weaning from CPB [3] [5].
    • Tissue Analysis: At the end of the experiment (120 minutes post-CPB), myocardial tissue samples were taken from the left and right ventricles. These were analyzed for:
      • High-energy phosphates: ATP, ADP, and AMP levels.
      • Glycogen content.
      • Myocardial water content (to assess edema) [3] [4] [5].

Clinical Development Context

Although this compound itself advanced to clinical trials, its development appears to have halted. The available data from the pig study [3] [5] may provide insight into potential challenges in demonstrating efficacy in more complex, clinically relevant models.

However, research into NHE inhibitors as a drug class for cardiac protection continues. For instance, TY-51924 is another NHE inhibitor that has progressed to a Phase IIa clinical trial as an adjunctive therapy for patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (pPCI) [6]. This indicates that the fundamental therapeutic strategy of NHE inhibition remains an area of active scientific and clinical interest.

References

Eniporide pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Eniporide

This compound is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. The following table summarizes its key pharmacokinetic parameters, characterized in healthy subjects and patients with acute myocardial infarction (AMI) [2] [3].

Parameter Healthy Subjects Patients with AMI
Half-life (t₁/₂) ~2 hours Data consistent with healthy subjects
Total Body Clearance (CL) 34.4 L/h (∼29.2 L/h in population PK) ∼20.8 L/h (population PK)
Volume of Distribution (Vdss) 77.5 L (∼20.4 L in population PK) ∼16.9 L (population PK)
Mean Residence Time (MRT) 2.3 hours -
Renal Excretion (unchanged) 43% of dose -
Major Metabolite EMD 112,843 (∼27% of dose recovered in urine) Present
Linearity Linear kinetics observed from 2.5 mg to 400 mg doses [3] -

Covariate Analysis: A population pharmacokinetic analysis identified that age and creatinine clearance had a statistically significant effect on this compound's clearance and volume of distribution, respectively. However, the impact was deemed minimal and not sufficient to warrant dosage adjustments in the patient population [3].

Pharmacodynamics and Mechanism of Action

Primary Mechanism: this compound is a potent and selective inhibitor of the NHE1 protein [1]. This exchanger is a membrane transporter that removes intracellular H⁺ ions in exchange for extracellular Na⁺ ions, playing a crucial role in regulating intracellular pH (pHi) [4] [5].

PD Biomarker: The pharmacodynamic activity of this compound was assessed in clinical studies using platelet-swelling time as a biomarker [2]. This effect is mediated by NHE1 inhibition on platelets and served as a surrogate for the drug's activity in cardiac tissue. The relationship between plasma concentration and effect was described by a direct Emax model, with an average IC₅₀ (half-maximal inhibitory concentration) of 12 ng/mL [2].

The following diagram illustrates the core mechanism of action of NHE1 inhibitors like this compound and their functional consequences, which formed the basis for their clinical investigation.

G Ischemia_Stress Ischemia/Reperfusion Stress Intracellular_Acidosis Intracellular H⁺ Accumulation (Acidosis) Ischemia_Stress->Intracellular_Acidosis NHE1_Activation NHE1 Activation Intracellular_Acidosis->NHE1_Activation Sodium_Influx Na⁺ Influx NHE1_Activation->Sodium_Influx Calcium_Overload Ca²⁺ Overload (via Na⁺/Ca²⁺ Exchanger) Sodium_Influx->Calcium_Overload Cell_Damage Cell Swelling Apoptosis/Necrosis Calcium_Overload->Cell_Damage This compound This compound Inhibition This compound->NHE1_Activation Blocks

Figure 1: Mechanism of NHE1 inhibitors like this compound in preventing ischemia-reperfusion injury.

Clinical Trial Summary and Discontinuation

This compound was investigated in the ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1]. The drug was administered as an intravenous infusion at doses ranging from 2.5 mg to 400 mg in clinical studies [3].

  • Primary Endpoint: The ESCAMI trial aimed to evaluate the effect on infarct size, measured as the area under the curve (AUC) for cardiac enzymes like creatine kinase (CK) over 72 hours [1].
  • Outcome: The trial did not demonstrate a significant reduction in infarct size or improvement in clinical outcomes compared to placebo [1]. Consequently, this compound, along with other NHE1 inhibitors like cariporide and zoniporide, was not developed further for cardiovascular indications and never entered medical practice [1] [6].

Context and Comparison with Other NHE Inhibitors

While this compound's development was halted, research on sodium-hydrogen exchangers continued, leading to a successful drug targeting a different isoform:

  • This compound (NHE1 inhibitor): Targeted the heart; development discontinued after failed Phase II/III trials [1] [6].
  • Tenapanor (NHE3 inhibitor): An FDA-approved, minimally systemic drug that inhibits the NHE3 exchanger in the gut. It is used for irritable bowel syndrome with constipation (IBS-C) and works by limiting sodium absorption, increasing water in the intestines [6].

Conclusion and Research Outlook

Despite robust PK/PD characterization and a sound mechanistic rationale, this compound failed to demonstrate clinical efficacy in large trials for myocardial infarction. Its development represents a case where promising preclinical and early clinical data did not translate into therapeutic success.

Research on NHE1 inhibition has since pivoted to other fields, particularly oncology. Preclinical studies suggest that NHE1 inhibitors like cariporide may have anti-migratory and anti-proliferative effects on cancer cells, offering a potential new avenue for research [1] [5].

References

Eniporide in vitro protocol for NHE inhibition

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Pharmacological Profile of Eniporide

This compound is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following table summarizes key in vitro quantitative data for this compound and comparator compounds [1] [2].

Inhibitor Human NHE1 IC₅₀ (nmol L⁻¹) Rat NHE1 IC₅₀ (nmol L⁻¹) Relative Potency vs. Cariporide
This compound 40 ± 11 44 ± 2 ~5x more potent
Cariporide 209 ± 75 75 ± 7 (Baseline)
T-162559 13 ± 3 14 ± 2 ~16x more potent

The primary molecular mechanism of this compound is competition with sodium ions at the NHE1 transport site [3]. This compound belongs to the benzoylguanidine class of NHE1 inhibitors, which are distinct from the pyrazinoylguanidine class (e.g., amiloride derivatives) and are known for their high specificity for the NHE1 isoform [3].

Detailed Experimental Protocol for NHE1 Inhibition

This protocol outlines a standardized method for determining the inhibitory potency of this compound on NHE1 activity in human platelets, which can be adapted for other cell types expressing NHE1.

Platelet Isolation from Human Plasma
  • Principle: Isolate platelets from fresh human blood to serve a source of NHE1.
  • Reagents: Acid-citrate-dextrose (ACD) anticoagulant, HEPES-buffered saline, prostacyclin, apyrase.
  • Procedure:
    • Draw venous blood from healthy volunteers and mix immediately with ACD anticoagulant.
    • Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
    • Add prostacyclin (0.1 µg/mL) to the PRP to prevent platelet activation.
    • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
    • Gently resuspend the platelet pellet in a suitable HEPES-buffered saline solution (pH 7.4).
  • Note: All procedures must be approved by an institutional ethics committee, and informed consent should be obtained from donors.
Intracellular pH (pHi) Measurement and NHE1 Activity Assay
  • Principle: Load platelets with a pH-sensitive fluorescent dye. NHE1 activity is triggered by an ammonium chloride prepulse-induced acid load, and the subsequent pHi recovery is measured in the presence of this compound.
  • Reagents: BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), Ammonium chloride solution, Sodium-rich buffer.
  • Equipment: Spectrofluorometer with thermostatic control and magnetic stirring.
  • Procedure:
    • Dye Loading: Incubate the platelet suspension with 2-5 µM BCECF-AM for 30-60 minutes at 37°C. Protect from light.
    • Wash: Centrifuge the dye-loaded platelets and resuspend in fresh Na⁺-free buffer (e.g., using N-Methyl-D-glucamine as a substitute) to prevent premature NHE1 activation.
    • Acid Load: Expose platelets to 20-40 mM NH₄Cl for 5-10 minutes. Rapid removal of extracellular NH₄Cl causes an intracellular acid load, activating NHE1.
    • Initiate Recovery & Data Acquisition: Resuspend platelets in a Na⁺-rich buffer to initiate NHE1-mediated pHi recovery.
      • Simultaneously, add the investigational compound (This compound) at various concentrations (e.g., 1 nM to 1 µM) to generate a concentration-response curve. Include a vehicle control (e.g., DMSO).
    • Fluorescence Recording: Monitor fluorescence intensity (excitation: 500 nm and 440 nm; emission: 530 nm) continuously for 5-10 minutes.
    • Calibration: At the end of each experiment, perform a calibration using the high K⁺-nigericin technique to convert fluorescence ratios to absolute pHi values.
Data Analysis and IC₅₀ Calculation
  • Principle: The initial rate of pHi recovery after acid load is directly proportional to NHE1 activity.
  • Procedure:
    • Calculate Recovery Rate: For each trace, calculate the initial linear rate of pHi recovery (ΔpHi/Δt) over the first 30-60 seconds.
    • Normalize Data: Express the recovery rate in each this compound-treated sample as a percentage of the recovery rate in the vehicle control.
    • Plot and Fit: Plot the percentage of NHE1 activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic function (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of maximal NHE1 activity).

Experimental Workflow and NHE1 Signaling

The following diagrams illustrate the core experimental workflow and the role of NHE1 in the context of ischemia.

G start Start: Platelet Isolation load BCECF-AM Loading start->load acid Induce Acid Load (NH₄Cl Pulse) load->acid inhib Apply this compound in Na⁺ Buffer acid->inhib record Record pHi Recovery (Fluorescence) inhib->record analyze Analyze Data & Calculate IC₅₀ record->analyze

G Ischemia Ischemia/ Intracellular Acidosis NHE1 NHE1 Activation Ischemia->NHE1 Na Intracellular Na⁺ Influx NHE1->Na Ca Ca²⁺ Overload (via Na⁺/Ca²⁺ Exchanger) Na->Ca Injury Cell Injury & Necrosis Ca->Injury Enip This compound Inhibition Enip->NHE1 Blocks

Critical Considerations for Researchers

  • Cell System Selection: While this protocol uses platelets, other cellular models like cardiomyocytes may be more physiologically relevant for cardiac research. NHE1 inhibitor effects can vary between cell types, as pyrazinoylguanidine inhibitors show NHE1-independent cancer cell death while benzoylguanidines like this compound do not [3].
  • Clinical Translation Note: Despite robust preclinical in vitro and animal data showing cardioprotective effects [1], the ESCAMI clinical trial found that this compound administered before reperfusion in heart attack patients did not limit infarct size or improve clinical outcome [4] [5] [6]. This highlights the critical challenge of translating in vitro findings to clinical success.
  • Compound Specificity: this compound is a specific NHE1 inhibitor. If your research involves other NHE isoforms (e.g., NHE3 in the kidney), different inhibitory profiles will be required.

Reference Summary

  • Br J Pharmacol. 2002; 135(8): 1995-2003. [Comparative in vitro and in vivo pharmacology of T-162559, this compound, and cariporide] [1].
  • J Clin Pharmacol. 2001; 41(2): 139-48. [Pharmacokinetic/pharmacodynamic evaluation of this compound in humans; defines IC₅₀ via platelet swelling] [2].
  • Sci Rep. 2020; 10:5800. [Mechanistic study comparing NHE1 inhibitor classes and highlighting NHE1-independent effects] [3].
  • J Am Coll Cardiol. 2001; 38(6):1644-50. [The ESCAMI trial: clinical outcomes of this compound in acute myocardial infarction] [6].

References

Application Notes and Protocols: Investigating Eniporide in Porcine Cardiopulmonary Bypass Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Rationale

Na+/H+ exchanger-1 (NHE1) inhibition represents a compelling therapeutic strategy for mitigating myocardial injury during cardiac surgery requiring cardiopulmonary bypass (CPB) and cardioplegic arrest. During ischemia and reperfusion, intracellular acidosis activates NHE1, leading to sodium influx that drives calcium overload via the Na+/Ca2+ exchanger—a key mediator of cellular injury and dysfunction. Eniporide (EMD 96785), a potent and selective NHE1 inhibitor, has demonstrated promising cardioprotective effects in various preclinical models of ischemia-reperfusion injury. However, translation of these benefits to clinically relevant large animal models and ultimately to patients has yielded mixed results, highlighting the critical importance of optimal experimental conditions and dosing regimens.

The porcine model provides an ideal platform for evaluating NHE1 inhibitors like this compound due to its strong anatomical and physiological similarities to the human cardiovascular system. Porcine hearts share comparable coronary circulation, receptor profiles, ion channels, and electrophysiological properties with humans, creating a translationally relevant context for assessing cardioprotective interventions [1]. Additionally, the reproducible nature of porcine CPB models allows for systematic investigation of drug efficacy under controlled conditions that mimic human cardiac surgery. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in porcine CPB models, synthesizing methodologies from published studies to optimize future research in this area.

Materials and Methods

Animal Model Selection and Preparation
  • Animal Selection: Use female Sinclair swine or similar breeds, with weights typically ranging from 45-60 kg. Age should be carefully considered, as transcriptomic studies reveal age-dependent expression shifts in NHE isoforms, potentially affecting drug responsiveness [2].
  • Anesthesia Protocol: Induce anesthesia with intramuscular tiletamine/zolazepam (4.4 mg/kg) and xylazine (2.2 mg/kg). Following tracheal intubation, maintain anesthesia with inhaled isoflurane (1.3-2.0%) in oxygen, adjusting based on vital signs and anesthetic depth monitoring [2].
  • Physiological Monitoring: Instrument animals for comprehensive hemodynamic monitoring including:
    • Arterial pressure monitoring via femoral artery cannulation
    • Pulmonary artery pressure monitoring via right external jugular vein access
    • Left ventricular pressure measurement using a micromanometer catheter inserted via the apex
    • Cardiac output monitoring with an electromagnetic flow probe around the ascending aorta [2]
Cardiopulmonary Bypass and Cardioplegic Arrest
  • CPB Circuit: Establish standard cardiopulmonary bypass with membrane oxygenation and roller pump systems. Maintain normothermia (37°C) unless specifically investigating hypothermic protocols.
  • Cardioplegia Selection: Utilize crystalloid cardioplegia solutions such as Bretschneider's solution or St. Thomas Hospital solution [3]. Note that crystalloid cardioplegia may potentially wash out this compound from myocardial tissue, necessitating specific dosing strategies to maintain effective concentrations [4].
  • Ischemic Period: Implement a standardized period of cardioplegic arrest (typically 60 minutes) to create significant but reversible ischemic injury, allowing detection of treatment effects [3].
This compound Administration Protocols

Table: this compound Dosing Regimens from Porcine Studies

Administration Route Dosing Regimen Target Concentration Study Reference
Systemic IV + Cardioplegia 3 mg/kg IV bolus before cardioplegia + 2 μmol/L in cardioplegia solution Serum: ~3.4 μg/mL [3]
Cardioplegia Only 2 μmol/L added directly to cardioplegia solution Myocardial: Variable [3]
Systemic IV Only 3 mg/kg IV bolus followed by 40 mg/h infusion Serum: Stable concentrations [4]
  • Key Considerations:
    • Administer this compound before the ischemic insult to ensure adequate tissue levels during ischemia
    • Crystalloid cardioplegia may wash out this compound from myocardial tissue—consider continuous infusion or incorporation into blood cardioplegia to maintain effective concentrations [4]
    • Monitor serum this compound concentrations when feasible to verify therapeutic levels
Outcome Assessment Methodologies
  • Functional Assessments:

    • Left ventricular function: Assess using preload recruitable stroke work and Tau (τ), the time constant of left ventricular isovolumic relaxation, measured via sonomicrometry and micromanometry [3]
    • Hemodynamic measurements: Include cardiac output, coronary perfusion pressure, and systemic vascular resistance
    • Assessment timeline: Obtain baseline measurements before CPB, then repeat at 30, 60, and 120 minutes after weaning from CPB [3]
  • Biochemical and Molecular Analyses:

    • Myocardial injury markers: Measure troponin T release as a specific indicator of cardiomyocyte damage [4]
    • Energy metabolites: Quantify myocardial high-energy phosphates (ATP, ADP, AMP) and glycogen content using tissue biopsies [3]
    • Myocardial this compound concentrations: Determine drug levels in tissue samples using appropriate analytical methods (e.g., liquid chromatography-mass spectrometry) [4]

Results and Data Analysis

Functional Outcomes

Cardiac performance metrics following this compound administration in porcine CPB models have shown inconsistent results. In a study by Klass and colleagues, this compound treatment—whether administered systemically, added to cardioplegia, or both—demonstrated no significant improvement in standard hemodynamic parameters or sophisticated ventricular function indices like preload recruitable stroke work and Tau compared to controls [3]. Similarly, research on the related NHE1 inhibitor cariporide found no significant differences in left ventricular function or myocardial damage after cardioplegic arrest, with authors suggesting that crystalloid cardioplegia washes out the drug from myocardial tissue [4]. These findings contrast with more positive results observed in isolated heart preparations and small animal models, highlighting the importance of model selection in preclinical evaluation.

Biochemical and Metabolic Findings

Table: Biochemical Outcomes in this compound-Treated Porcine Hearts

Parameter This compound Group Control Group Statistical Significance
ATP Content No significant difference No significant difference p > 0.05
ADP Content No significant difference No significant difference p > 0.05
AMP Content No significant difference No significant difference p > 0.05
Glycogen Content No significant difference No significant difference p > 0.05
Myocardial Water Content No significant difference No significant difference p > 0.05
Troponin T Release No significant difference No significant difference p > 0.05

Despite sound theoretical rationale, this compound treatment in porcine CPB models has not demonstrated significant effects on myocardial energy metabolism or injury biomarkers. Studies measuring myocardial adenine nucleotides (ATP, ADP, AMP), glycogen content, and water content found no significant differences between this compound-treated and control groups following cardioplegic arrest and reperfusion [3]. Similarly, troponin T release, a sensitive marker of myocardial injury, was not significantly reduced with this compound treatment in these models [4]. The lack of effect on these biochemical parameters correlates with the absence of functional improvement and suggests that either the drug fails to reach effective concentrations at critical sites of action or that compensatory mechanisms in large animals diminish the therapeutic potential of NHE1 inhibition.

Pharmacokinetic Considerations

Research with the related NHE1 inhibitor cariporide provides important insights into potential challenges with this compound dosing. Studies measuring myocardial cariporide concentrations found the drug was detectable in only one of ten myocardial biopsies obtained before the end of cardioplegic arrest when administered systemically, despite achieving stable serum concentrations of 3.4 ± 0.5 μg/mL [4]. This suggests that crystalloid cardioplegia solutions may wash out NHE1 inhibitors from myocardial tissue, potentially explaining the discrepancy between positive results in small animal models without cardioplegia and negative findings in porcine CPB models. By 180 minutes after cardioplegic arrest, myocardial cariporide concentrations increased to 2.5 ± 0.3 ng/mg, indicating eventual tissue uptake but potentially too late to provide meaningful protection during early reperfusion.

Discussion and Interpretation

Clinical Implications and Translational Challenges

The mixed results of this compound in porcine CPB models mirror the broader clinical experience with NHE1 inhibitors. While early preclinical studies generated enthusiasm, clinical trials including the ESCAMI trial (this compound) and EXPEDITION trial (cariporide) demonstrated either lack of efficacy or significant safety concerns, notably an increased incidence of cerebrovascular events [5] [2]. Several factors may contribute to this translational gap:

  • Timing of administration: NHE1 inhibition may need to be present before ischemia onset rather than initiated at reperfusion
  • Delivery challenges: Crystalloid cardioplegia may physically wash out NHE1 inhibitors from myocardial tissue, preventing adequate drug concentrations at critical sites [4]
  • Species differences: Age-dependent expression of NHE isoforms in porcine and human hearts may affect drug responsiveness, with increased NHE2 expression potentially compensating for NHE1 inhibition in older subjects [2]
Protocol Recommendations and Future Directions

Based on synthesized evidence from porcine studies, the following protocol modifications may enhance future investigations of this compound:

  • Administration Route: Consider blood cardioplegia rather than crystalloid formulations to minimize drug washout and maintain effective myocardial concentrations [4]
  • Dosing Strategy: Implement combined administration with both systemic pre-treatment and direct addition to cardioplegia to ensure adequate tissue levels throughout ischemia and reperfusion
  • Model Refinement: Account for age-related changes in NHE expression by using older animals or specifically investigating isoform-switching phenomena [2]
  • Extended Monitoring: Incorporate longer recovery periods (≥24 hours) to detect potential delayed benefits not apparent in acute studies

Future research should also explore whether moderate NHE1 activation rather than complete inhibition might represent a more balanced therapeutic approach, particularly in specific clinical contexts such as myocardial infarction with concomitant hyperglycemia [6].

Visual Summaries

Experimental Workflow for Porcine CPB Studies

workflow Start Study Initiation AnimalPrep Animal Preparation - Anesthesia - Instrumentation Start->AnimalPrep CPB CPB Establishment - Cannulation - Initiation of bypass AnimalPrep->CPB Randomization Randomization CPB->Randomization EniporideAdmin This compound Administration - Systemic (3 mg/kg) - Cardioplegia (2 μmol/L) Randomization->EniporideAdmin Treatment Group ControlAdmin Control Administration - Vehicle solution Randomization->ControlAdmin Control Group Cardioplegia Cardioplegic Arrest - 60 minutes ischemia EniporideAdmin->Cardioplegia ControlAdmin->Cardioplegia Reperfusion Reperfusion - Weaning from CPB Cardioplegia->Reperfusion Assessment Outcome Assessment - Functional measures - Biochemical assays Reperfusion->Assessment Analysis Data Analysis Assessment->Analysis

Diagram 1: Experimental workflow for evaluating this compound in porcine cardiopulmonary bypass models. The protocol includes randomization to treatment or control groups, standardized cardioplegic arrest, and comprehensive outcome assessment.

NHE1 Inhibition Signaling Pathway

pathway Ischemia Ischemia/Reperfusion Acidosis Intracellular Acidosis Ischemia->Acidosis NHE1 NHE1 Activation Acidosis->NHE1 NaInflux Na+ Influx NHE1->NaInflux CaOverload Ca2+ Overload (via Na+/Ca2+ exchanger) NaInflux->CaOverload Injury Mitochondrial Dysfunction Cell Death Myocardial Injury CaOverload->Injury Protection Cardioprotection This compound This compound This compound->NHE1 Inhibits This compound->Protection Promotes

Diagram 2: Mechanism of NHE1 inhibition in myocardial protection. This compound blocks the NHE1 exchanger, preventing sodium influx and subsequent calcium overload during ischemia and reperfusion.

Conclusion

The investigation of this compound in porcine CPB models illustrates both the promise and challenges of targeting NHE1 for cardioprotection during cardiac surgery. While strong theoretical rationale and positive results from reduced models support this approach, translation to clinically relevant porcine models has been disappointing. Critical factors such as drug timing, delivery method, and age-dependent changes in NHE expression patterns significantly influence outcomes. Future research should focus on optimized dosing strategies that account for the potential washout effect of crystalloid cardioplegia and consider the complex interplay between NHE isoforms in the aging myocardium. Despite current challenges, better understanding of these factors may eventually enable successful clinical application of NHE-targeted therapies for myocardial protection.

References

Comprehensive Application Notes and Protocols for Eniporide Intravenous Infusion in Cardiovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eniporide and Its Therapeutic Rationale

This compound hydrochloride (EMD-96785 hydrochloride) represents a potent and selective Na+/H+ exchange inhibitor (NHE-1 inhibitor) that has been extensively investigated for its cardioprotective properties in experimental models of myocardial ischemia-reperfusion injury. As a benzoylguanidine-class NHE inhibitor, this compound exhibits nanomolar potency against the NHE-1 isoform, which is the primary sodium-hydrogen exchanger present in myocardial tissue. The therapeutic rationale for this compound stems from its ability to mitigate intracellular sodium and calcium overload during ischemia and reperfusion, thereby reducing cardiomyocyte death and preserving cardiac function. Despite promising preclinical results, clinical trials including the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) study demonstrated mixed outcomes in human patients, leading to continued research interest but no clinical approval to date.

The pathophysiological basis for NHE-1 inhibition lies in the cascade of events during myocardial ischemia. Under ischemic conditions, anaerobic glycolysis leads to intracellular acidosis, which activates NHE-1 in an attempt to restore physiological pH. This results in excessive intracellular sodium accumulation, which drives calcium overload via the sodium-calcium exchanger (NCX). The resulting calcium overload triggers mitochondrial permeability transition pore opening, apoptosis, and necrosis. This compound specifically targets this process by inhibiting NHE-1, thereby breaking this destructive cycle at its inception point.

Chemical Properties and Formulation Considerations

Physicochemical Characteristics

This compound hydrochloride is characterized by the molecular formula C~14~H~17~ClN~4~O~3~S with a molecular weight of 356.83 g/mol [1]. The compound exists as a white to off-white solid at room temperature and is hygroscopic in nature, requiring protection from moisture during storage. The chemical structure features a benzoylguanidine core with distinct substituents that confer both potency and selectivity for the NHE-1 isoform. The hydrochloride salt form enhances water solubility, which is particularly important for intravenous formulation.

The compound's CAS number is 211813-86-4, and its SMILES notation is CS(=O)(C1=C(N2C=CC=C2)C=C(C)C(C(NC(N)=N)=O)=C1)=O.[H]Cl, reflecting the sulfonyl group, pyrrole substitution, and amidine functionality that are characteristic of this chemical class [2]. From a pharmaceutical perspective, this compound is classified as a weak acid, which significantly influences its distribution behavior in biological systems, particularly in contexts with variable pH such as ischemic tissues or tumor microenvironments.

Solubility and Stability Profile

Table 1: Solubility Characteristics of this compound Hydrochloride

Solvent System Solubility (mg/mL) Concentration (mM) Preparation Notes
DMSO 55 mg/mL 154.14 mM Requires ultrasonic assistance; hygroscopic DMSO affects solubility
Water 4.17 mg/mL 11.69 mM Ultrasonic and warming to 60°C required
PBS 3.33 mg/mL 9.33 mM Requires ultrasonic and warming to 60°C; suitable for biological studies

This compound hydrochloride demonstrates concentration-dependent stability with optimal long-term storage achieved at 4°C under sealed conditions protected from moisture [1]. For working solutions, the compound remains stable for approximately one month when stored at -20°C in sealed containers. The solution stability in aqueous systems is sufficient for experimental and clinical infusion protocols, with no special light protection requirements noted in the available literature.

Preparation and Administration Protocols

Reconstitution and Dilution Procedures

For in vitro research applications, this compound hydrochloride stock solutions are typically prepared at 10-50 mM concentration in DMSO, with subsequent dilution in aqueous buffers to achieve the desired experimental concentrations. It is critical to note that the final DMSO concentration in cell culture experiments should generally not exceed 0.1% to avoid solvent-related toxicity. For animal studies, this compound is commonly administered intravenously following dissolution in physiological saline with potential inclusion of minimal organic cosolvents if necessary for complete dissolution.

For clinical trial protocols as implemented in the ESCAMI study, this compound was administered as an intravenous infusion with dosing timed in relation to reperfusion therapy [3] [4]. The infusion was typically initiated prior to reperfusion and continued for a defined period post-reperfusion, with the exact timing and duration varying between clinical trial protocols. The preparation of clinical-grade solutions followed aseptic techniques under pharmacy compounding conditions, with strict adherence to sterility and endotoxin limits appropriate for parenteral administration.

Intravenous Infusion Administration

Table 2: Administration Protocols for this compound in Preclinical and Clinical Studies

Context Dosing Regimen Administration Timing Vehicle Composition Key Considerations
In Vitro Studies 1-100 µM Added prior to or during simulated ischemia Typically <0.1% DMSO in buffer Concentration-dependent effects observed; vehicle controls essential
Animal Models of MI 0.5-5 mg/kg Bolus before reperfusion, sometimes followed by infusion Saline with possible minimal cosolvents Timing critical for efficacy; must achieve target concentrations before reperfusion
Human Clinical Trials Specific doses not publicly detailed in available literature Initiated before reperfusion, continued afterward Sterile saline for injection under GMP conditions Used controlled infusion pumps; monitoring for potential adverse effects

The intravenous infusion of this compound in clinical settings requires the use of controlled infusion pumps to ensure accurate dosing [3]. The infusion rate must be calibrated according to the patient's body weight and the specific protocol requirements. In the ESCAMI trial, which involved patients with acute myocardial infarction, this compound was administered as an adjunct to reperfusion therapy (either primary coronary angioplasty or thrombolysis), with the initiation of infusion timed in relation to the start of reperfusion therapy [4]. Vital signs and electrocardiographic monitoring were maintained throughout the infusion period to detect potential cardiovascular effects.

Dosing Regimens and Clinical Evidence

Clinical Trial Experience

The clinical development program for this compound yielded important insights into dosing strategies and timing of administration. The ESCAMI trial evaluated the safety and cardioprotective effects of this compound in patients with acute myocardial infarction, employing a two-stage design that enrolled patients presenting within 6 hours of symptom onset [3] [4]. In this study, patients received this compound or placebo as an intravenous infusion in conjunction with reperfusion therapy (either primary angioplasty or thrombolysis). The primary findings revealed that while this compound was generally well-tolerated, it did not demonstrate significant reduction in infarct size as assessed by cardiac enzyme release.

Analysis of clinical data suggests that the timing of administration is a critical factor in determining efficacy outcomes. Earlier administration, preferably before or immediately upon reperfusion, appears essential for achieving maximal cardioprotection. This observation aligns with the mechanism of action, as NHE-1 inhibition must be established before or during the early phases of reperfusion to effectively prevent the cascade of events leading to cardiomyocyte death. The discrepancy between preclinical efficacy and clinical outcomes has been attributed to several factors, including delayed administration in clinical practice compared to optimized timing in animal studies, and differences in comorbidities and concomitant medications in patient populations.

Dosing Considerations for Research Applications

Table 3: Summary of Efficacy Evidence for this compound in Different Contexts

Study Model Reported Outcomes Key Parameters Assessed Efficacy Conclusion
Preclinical Ischemia Models Significant reduction in infarct size; improved functional recovery Infarct size, cardiac enzyme release, hemodynamic measurements Consistently protective with proper timing
ESCAMI Clinical Trial No significant reduction in infarct size; no improvement in clinical outcomes Cumulative enzyme release (CK-MB), clinical events (death, shock, heart failure) No significant cardioprotection in heterogeneous MI population
Cancer Cell Studies No effect on viability in 3D spheroid models at concentrations ≤10 µM Cell viability, spheroid growth, death markers No cytotoxic effects unrelated to NHE1 inhibition

For research applications, this compound is typically used in the concentration range of 1-20 µM for in vitro studies, with precise optimization required based on the specific experimental model [5]. In animal models of myocardial infarction, doses in the range of 1-5 mg/kg administered intravenously have demonstrated efficacy, with timing being a critical determinant of outcomes. The therapeutic window appears favorable, with no significant toxicity reported at efficacious doses in preclinical models. Researchers should note that the benzoylguanidine class of NHE inhibitors, including this compound and cariporide, show distinct properties compared to pyrazinoylguanidine-type inhibitors, particularly in their lack of off-target cytotoxicity in cancer cell models [5].

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound involves specific inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), a membrane protein responsible for intracellular pH regulation by extruding one proton in exchange for one sodium ion. During myocardial ischemia, intracellular acidosis activates NHE-1, leading to sodium influx that—under conditions of impaired sodium-potassium ATPase function—results in intracellular sodium accumulation. This elevated sodium level then drives calcium overload through the sodium-calcium exchanger (NCX), particularly during reperfusion when extracellular pH normalizes rapidly while intracellular pH recovers more slowly.

The calcium overload triggered by this cascade has multiple detrimental effects, including mitochondrial dysfunction, activation of calcium-dependent proteases, and induction of hypercontracture. Ultimately, these processes promote opening of the mitochondrial permeability transition pore (mPTP), a critical event in both apoptotic and necrotic cell death pathways. By inhibiting NHE-1, this compound interrupts this sequence at its initiation point, thereby reducing both sodium and calcium overload and preserving cardiomyocyte viability [6] [7] [4].

The following diagram illustrates the key signaling pathways involved in myocardial ischemia-reperfusion injury and this compound's mechanism of action:

G cluster_ischemia Ischemia Phase cluster_reperfusion Reperfusion Phase Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis Intracellular pH ↓ NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Stimulates Na_Influx Na_Influx NHE1_Activation->Na_Influx Na+ Entry NCX_Activation NCX_Activation Na_Influx->NCX_Activation Drives Reverse Mode Reperfusion Reperfusion Reperfusion->NCX_Activation pH Normalization ROS ROS Reperfusion->ROS Generates Ca_Overload Ca_Overload NCX_Activation->Ca_Overload Ca2+ Entry mPTP_Opening mPTP_Opening Ca_Overload->mPTP_Opening Promotes Cell_Death Cell_Death mPTP_Opening->Cell_Death Triggers This compound This compound This compound->NHE1_Activation Inhibits ROS->mPTP_Opening Accelerates

This mechanistic understanding is supported by studies demonstrating that this compound reduces the expression of apoptotic markers such as cleaved caspase-3 and CHOP (CCAAT/enhancer-binding protein homologous protein) in models of endoplasmic reticulum stress-induced apoptosis [6]. Additionally, the cardioprotective effects of this compound and other NHE-1 inhibitors have been shown to be associated with preservation of mitochondrial function and reduced oxidative stress during reperfusion.

Experimental Protocols for Cardioprotection Studies

In Vitro Model of Simulated Ischemia-Reperfusion

Purpose: To evaluate the cytoprotective effects of this compound in cultured cardiomyocytes subjected to simulated ischemia-reperfusion injury.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or appropriate cardiomyocyte cell line
  • This compound hydrochloride (prepare fresh 10 mM stock solution in DMSO)
  • Ischemia-mimetic solution (pH 6.4, containing 2-deoxyglucose instead of glucose)
  • Normoxic culture medium (pH 7.4)
  • TUNEL assay kit for apoptosis detection
  • Western blot reagents for cleaved caspase-3 and CHOP analysis

Procedure:

  • Culture cardiomyocytes according to standard protocols until 70-80% confluent.
  • Pretreatment: Add this compound at final concentrations (typically 1-20 µM) or vehicle control 30 minutes before simulated ischemia.
  • Simulated Ischemia: Replace medium with ischemia-mimetic solution and place cells in a hypoxic chamber (1% O~2~, 5% CO~2~, 94% N~2~) for 2-6 hours depending on model optimization.
  • Simulated Reperfusion: Replace with normoxic culture medium and return to normal culture conditions (21% O~2~, 5% CO~2~) for 12-24 hours.
  • Assessment:
    • Quantify apoptosis using TUNEL staining
    • Analyze apoptotic markers by western blotting
    • Measure cell viability using MTT or similar assay

Expected Outcomes: this compound treatment should demonstrate a dose-dependent reduction in TUNEL-positive cells and decreased expression of cleaved caspase-3 and CHOP compared to vehicle-treated controls [6].

In Vivo Model of Myocardial Ischemia-Reperfusion

Purpose: To evaluate the efficacy of this compound in reducing infarct size in an animal model of coronary artery occlusion and reperfusion.

Materials:

  • Animal model (typically rat or mouse)
  • This compound hydrochloride solution in sterile saline (typical dose 1-5 mg/kg)
  • Surgical equipment for coronary artery occlusion
  • Evans blue and triphenyltetrazolium chloride (TTC) for infarct size measurement
  • Echocardiography system for functional assessment

Procedure:

  • Anesthetize and ventilate animals following approved institutional protocols.
  • Perform thoracotomy and temporarily occlude the left anterior descending coronary artery.
  • Drug Administration: Administer this compound intravenously 10-15 minutes before reperfusion. Consider a bolus dose followed by continuous infusion if prolonged coverage is desired.
  • After 30-60 minutes of ischemia, remove the occlusion to allow reperfusion for 2-24 hours (for apoptosis assessment) or 1-4 weeks (for remodeling studies).
  • Infarct Size Assessment:
    • Re-occlude the artery and inject Evans blue to define area at risk
    • Harvest hearts, section, and incubate with TTC to visualize viable (red) versus necrotic (white) tissue
    • Quantify infarct size as percentage of area at risk
  • Functional Assessment: Perform echocardiography before surgery and at selected timepoints after reperfusion to assess ventricular function and remodeling.

The following diagram illustrates the experimental workflow for in vivo assessment of this compound efficacy:

G cluster_timeline Experimental Timeline cluster_assessment Assessment Endpoints cluster_params Key Parameters Surgical_Preparation Surgical_Preparation Coronary_Occlusion Coronary_Occlusion Surgical_Preparation->Coronary_Occlusion 30 min Eniporide_Administration Eniporide_Administration Coronary_Occlusion->Eniporide_Administration 45 min Reperfusion_Initiation Reperfusion_Initiation Eniporide_Administration->Reperfusion_Initiation 10-15 min before reperfusion Recovery_Period Recovery_Period Reperfusion_Initiation->Recovery_Period Start Terminal_Assessment Terminal_Assessment Recovery_Period->Terminal_Assessment 2-24h or 1-4wk Infarct_Size Infarct_Size Terminal_Assessment->Infarct_Size TTC/Evans Blue Function Function Terminal_Assessment->Function Echocardiography Apoptosis Apoptosis Terminal_Assessment->Apoptosis TUNEL Biomarkers Biomarkers Terminal_Assessment->Biomarkers Western Blot Area_at_Risk Area_at_Risk Infarct_Size->Area_at_Risk Infarct_Area Infarct_Area Infarct_Size->Infarct_Area Ejection_Fraction Ejection_Fraction Function->Ejection_Fraction Apoptotic_Cells Apoptotic_Cells Apoptosis->Apoptotic_Cells

Expected Outcomes: this compound treatment should result in a significant reduction in infarct size (typically 30-50% reduction compared to vehicle controls), improved left ventricular function, and reduced apoptotic markers in the area at risk [3] [4].

Safety and Toxicity Considerations

This compound has demonstrated a favorable safety profile in both preclinical and clinical studies. In the ESCAMI trial, which evaluated this compound in patients with acute myocardial infarction, the compound was reported to be generally well-tolerated with no significant safety concerns identified [3]. The therapeutic index appears wide, with efficacious doses in animal models representing a fraction of the maximum tolerated doses.

From a research safety perspective, standard laboratory precautions for handling chemical compounds are recommended, including the use of personal protective equipment and appropriate ventilation. For in vitro work, concentrations should be kept within the established effective range (typically 1-20 µM) to ensure physiological relevance and minimize potential off-target effects. While the benzoylguanidine class of NHE inhibitors demonstrates greater specificity than older pyrazinoylguanidine-type inhibitors, researchers should still include appropriate controls to distinguish NHE-1-mediated effects from potential off-target activities.

Troubleshooting and Technical Notes

  • Solubility Issues: If complete dissolution is not achieved in aqueous solutions, gentle warming to 60°C with ultrasonic agitation can be employed [1]. For in vivo studies, if solubility limitations persist, minimal amounts of cosolvents such as cyclodextrins may be considered, though potential biological effects of these agents must be controlled.

  • Variable Efficacy: If inconsistent cardioprotective effects are observed across experiments, pay particular attention to the timing of administration relative to the onset of reperfusion. The maximal benefit is achieved when this compound is present at sufficient concentrations at the time of reperfusion.

  • Stock Solution Stability: While this compound is generally stable in DMSO stock solutions at -20°C for up to one month, evidence of precipitation or changes in solution color should prompt preparation of fresh stock solutions.

  • In Vivo Dosing Considerations: For animal studies, the route and rate of administration may influence drug distribution and efficacy. Intravenous bolus injection provides immediate peak concentrations, while continuous infusion maintains therapeutic levels over an extended period. The optimal approach depends on the specific experimental design and should be justified based on the research objectives.

Conclusion and Future Perspectives

This compound represents a well-characterized pharmacological tool for investigating the role of NHE-1 in ischemia-reperfusion injury and other pathological conditions. While clinical development for cardiovascular indications has not resulted in approval, this compound continues to be valuable for basic and translational research exploring NHE-1 biology. The detailed protocols provided in this document offer researchers a foundation for designing studies to evaluate the cardioprotective efficacy of this compound and related compounds.

Future research directions may include exploring the potential utility of this compound in combination therapies targeting multiple pathways of cell death, investigating its effects in non-cardiac conditions where NHE-1 plays a pathophysiological role, and developing improved analogs with enhanced pharmacokinetic properties. The continued investigation of NHE-1 inhibition represents a promising approach for mitigating cellular injury in various pathological states.

References

Eniporide stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Eniporide Profile and Solubility

Table 1: Physicochemical Properties of this compound [1] [2] [3]

Property Value
CAS Number 176644-21-6
Molecular Formula C₁₄H₁₆N₄O₃S
Molecular Weight 320.37 g/mol
Appearance Yellow solid
Density 1.4 ± 0.1 g/cm³

Table 2: Stock Solution Preparation & Solubility [1] [3] [4]

Parameter Recommendation
Recommended Solvent DMSO
Typical Stock Concentration 10-50 mM (in DMSO)
Solubility in DMSO 25 mg/mL (∼78 mM)
Preparation Note Sonication is recommended to aid dissolution.

Storage and Stability Guidelines

Table 3: Storage Conditions for this compound [1] [3] [4]

Form Temperature Shelf Life Instructions
Powder -20°C 3 years Keep container tightly sealed.
Stock Solution (DMSO) -80°C 6 months - 1 year Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (DMSO) -20°C 1 month For short-term use.

In Vivo Dosing Formulations

The following protocols are adapted from published animal studies and general guidelines for formulating poorly water-soluble compounds [3].

Injection Formulation 1 (for IP/IV/IM/SC administration)

  • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Preparation:
    • Prepare a stock solution of this compound in 100% DMSO.
    • Add 50 μL of Tween 80 to 100 μL of the DMSO stock solution and mix well.
    • Slowly add 850 μL of saline (0.9% sodium chloride in ddH₂O) to the mixture to achieve the final formulation.

Injection Formulation 2 (Alternative)

  • Composition: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Preparation:
    • Take 100 μL of DMSO stock solution.
    • Add 400 μL of PEG300 and 50 μL of Tween 80, mixing after each addition.
    • Add 450 μL of saline to the final mixture.

Animal Study Reference:

  • Model: Porcine model of cardiopulmonary bypass (CPB) and cardioplegia [3] [5].
  • Dosage: 3 mg/kg [3] [5].
  • Administration: Intravenous (IV) injection; systemic infusion was initiated before cardiac arrest, with 2 μM this compound added to the infusion [3] [5].
  • Result: The treatment improved heart function and reduced myocardial edema without affecting standard hemodynamics [3] [5].

Critical Handling and Safety Information

  • Intended Use: this compound is for research use only and is not for human consumption [1] [3] [5].
  • Hazards: Classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [2].
  • Precautions: Always use appropriate personal protective equipment (PPE) including gloves and safety goggles. Avoid generating dust and avoid release into the environment [2].

Biological Activity and Experimental Context

This compound is a potent and specific inhibitor of the Na(+)/H(+) exchange isoform 1 (NHE-1) [5]. Its primary research application is in studying myocardial ischemia and reperfusion (I/R) injury.

The diagram below illustrates the proposed mechanism by which this compound confers cardioprotection during I/R injury, based on the research provided [6].

G This compound Cardioprotection Mechanism in Ischemia/Reperfusion cluster_patho Pathological Pathway (I/R Injury) cluster_thera Therapeutic Intervention Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx This compound This compound This compound->NHE1_Activation Inhibits Protection Improved Functional Recovery Reduced Infarct Size This compound->Protection NCE Reverse Mode Na+/Ca2+ Exchange (NCE) Na_Influx->NCE Ca_Overload Ca_Overload mptp Mitochondrial Permeability Transition Pore (mPTP) Opening Ca_Overload->mptp Ca_Overload->Protection Reduces ROS Reactive Oxygen Species (ROS) mptp->ROS Cell_Death Cell Death / Infarction ROS->Cell_Death ROS->Protection Lowers NCE->Ca_Overload

The following workflow diagram outlines a key experimental protocol from the literature used to investigate this compound's effects in an isolated heart model [6].

G Experimental Workflow: Isolated Heart I/R Model cluster_metrics Continuous Measurements Heart_Preparation Langendorff Guinea Pig Heart Perfusion (pH 7.4) Pre_Treatment Pre-Treatment (10 min) Buffer: pH 7.4, pH 8.0, or pH 8.0 + this compound Heart_Preparation->Pre_Treatment Ischemia Global Ischemia (35 min) Pre_Treatment->Ischemia Early_Reperfusion Early Reperfusion (10 min) Continued with pre-ischemic buffer Ischemia->Early_Reperfusion Late_Reperfusion Late Reperfusion (110 min) Buffer pH 7.4 alone Early_Reperfusion->Late_Reperfusion Endpoints Endpoint Measurements Late_Reperfusion->Endpoints Invis Metric1 Left Ventricular Pressure (LVP) & dLVP/dt Endpoints->Metric1 Metric2 Mitochondrial Redox State (NADH & FAD Fluorescence) Endpoints->Metric2 Metric3 Mitochondrial Calcium (indo-1 AM Fluorescence) Endpoints->Metric3 Metric4 Superoxide Generation (Dihydroethidium Fluorescence) Endpoints->Metric4 Final_Assessments Final Assessments (Infarct Size, Tissue Damage) Endpoints->Final_Assessments

Key Takeaways for Researchers

  • Optimal Solvent is DMSO: this compound is best dissolved in DMSO, with sonication recommended to achieve high-concentration stock solutions (e.g., 25 mg/mL) [1].
  • Prioritize Long-Term Stability: For maximum stability, store the powder at -20°C and prepare aliquots of stock solution for storage at -80°C to avoid repeated freeze-thaw cycles [1] [3] [4].
  • Validate with a Proven Model: The in vivo efficacy of this compound has been demonstrated in a porcine CPB model at a dose of 3 mg/kg (IV), providing a reference for experimental design [3] [5].
  • Understand the Mechanism: The cardioprotective effect of this compound is linked to the inhibition of the NHE-1 exchanger during ischemia/reperfusion, which reduces sodium and calcium overload, mitochondrial dysfunction, and ROS production, ultimately leading to reduced cell death and smaller infarct size [6] [7].

References

Eniporide Clinical Trial Protocol ESCAMI: Comprehensive Application Notes and Experimental Protocols for Cardioprotective Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

ESCAMI Trial Overview and Background

The Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial was an international, prospective, multicenter randomized, double-blinded, placebo-controlled, dose-ranging study designed to evaluate the effect of this compound—an Na+/H+ exchange (NHE1) inhibitor—on infarct size and clinical outcomes in patients with ST-elevation myocardial infarction (STEMI). The trial was based on the compelling preclinical evidence from experimental models demonstrating that NHE1 inhibition could limit infarct size by addressing ischemia/reperfusion injury mechanisms. The fundamental hypothesis was that administration of this compound, which specifically inhibits the NHE1 isoform, would be associated with a reduction in infarct size and an increase in myocardial salvage when given as adjunctive therapy to reperfusion [1] [2].

The scientific rationale for targeting NHE1 in myocardial infarction stems from its critical role in cardiac cellular homeostasis. During myocardial ischemia and subsequent reperfusion, the NHE1 system becomes overly activated, leading to intracellular sodium accumulation, which in turn drives calcium overload via the Na+/Ca2+ exchanger. This calcium overload is a critical mediator of myocardial cell death, irreversible injury, and impaired functional recovery. The NHE1 isoform is particularly significant as it is the primary isoform expressed in myocardial tissue, making it an ideal therapeutic target for cardioprotection [3] [4]. This compound, as a specific NHE1 inhibitor, was shown in experimental studies to effectively block this pathway and limit infarct size in animal models of myocardial infarction, providing the foundation for clinical translation in the ESCAMI trial [2].

Table 1: ESCAMI Trial Overview

Trial Aspect Description
Official Title Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction
Study Design Multicenter, randomized, double-blind, placebo-controlled, dose-ranging
Primary Objective Investigate effect of this compound on infarct size in STEMI patients undergoing reperfusion therapy
Sample Size 1,389 patients receiving study medication
Patient Population Adults 18-75 years with STEMI presenting within 6 hours of symptom onset
Key Exclusion Criteria Prehospital thrombolysis, Killip class IV, renal failure, severe concurrent illness

Detailed Methodology and Experimental Protocols

Patient Population and Enrollment Criteria

The ESCAMI trial employed strict inclusion and exclusion criteria to identify an appropriate patient population while ensuring safety. Patients enrolled were between 18 and 75 years of age presenting with chest pain suggesting acute myocardial infarction lasting for at least 30 minutes, accompanied by ST-segment elevation of ≥0.1 mV in at least two limb leads or ≥0.2 mV in two precordial chest leads. Critically, patients had to present within 6 hours of symptom onset, reflecting the focus on early intervention during the critical window for myocardial salvage. The trial excluded patients with prehospital thrombolysis, those presenting with Killip class IV heart failure on admission, known history of renal failure, severe allergic reactions, autoimmune diseases, pregnancy, severe concurrent illness with reduced short-term prognosis, and participation in another clinical trial within the past 30 days. This careful patient selection strategy was designed to isolate the potential treatment effect in a well-defined STEMI population while minimizing confounding factors [1].

Treatment Protocol and Randomization

The ESCAMI trial utilized a two-stage study design with adaptive elements based on interim results. In Stage 1, patients were randomized to receive either placebo or one of four this compound doses: 50 mg, 100 mg, 150 mg, or 200 mg, with approximately 100 patients per group. The blinded study medication was administered as an intravenous infusion over 10 minutes with specific timing relative to reperfusion therapy. For patients receiving thrombolytic therapy, the infusion had to be completed at least 15 minutes after the start of treatment, while for those treated with primary angioplasty, the infusion had to be completed at least 10 minutes before the start of the angioplasty procedure. Based on the results of Stage 1, which suggested potential benefit at 100 mg and 150 mg doses, Stage 2 focused specifically on these two doses compared to placebo, with 978 additional patients enrolled. This adaptive design allowed for efficient evaluation of the most promising doses while maintaining rigorous methodology [1] [2].

The reperfusion strategy—either primary angioplasty or thrombolytic therapy—was left to the discretion of the treating physician, reflecting real-world practice. Overall, primary angioplasty was performed in 38% of patients, while thrombolysis was used in 61% of cases. This approach enhanced the generalizability of the findings while requiring careful stratification in analysis. The concomitant medications followed standard of care for STEMI at the time, with all patients receiving appropriate reperfusion therapy within six hours of symptom onset [1] [5].

Endpoint Assessment Methodologies

The ESCAMI trial employed rigorous endpoint assessment methodologies with both primary and secondary efficacy measures. The primary efficacy endpoint was infarct size determined by the area under the curve (AUC) for release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours. This enzymatic measurement provides a quantitative, reproducible assessment of myocardial necrosis and has been well-validated as a surrogate for infarct size. Blood samples for α-HBDH analysis were collected at baseline (before study drug administration) and at 4, 8, 12, 16, 24, 36, 48, 60, and 72 hours after the start of reperfusion therapy, allowing for comprehensive kinetic analysis [1] [2].

Table 2: Key Efficacy Endpoints and Assessment Methods

Endpoint Category Specific Measures Assessment Timing
Primary Endpoint Infarct size by α-HBDH AUC (0-72 hours) 72 hours post-reperfusion
Secondary Efficacy Endpoints Creatine kinase and troponin release patterns 72 hours post-reperfusion
ST-segment resolution 90 and 180 minutes post-reperfusion
Clinical events (death, cardiogenic shock, heart failure, arrhythmias) 6 weeks and 6 months
Safety Endpoints Adverse events, laboratory parameters Throughout study period

The secondary endpoints provided complementary assessment of efficacy and included: (1) creatine kinase and troponin release patterns as additional enzymatic markers of infarct size; (2) extent of ST-segment resolution measured at 90 and 180 minutes after reperfusion as an indicator of microvascular reperfusion success; and (3) clinical events within the first six weeks, including death, cardiogenic shock, heart failure, and life-threatening arrhythmias. Additionally, six-month mortality was tracked for long-term outcomes. The comprehensive safety assessment included monitoring of adverse events, serial laboratory evaluations, and vital sign measurements throughout the study period [1] [6].

Key Findings and Experimental Results

Efficacy Outcomes and Infarct Size Assessment

The ESCAMI trial yielded divergent results between its two stages, highlighting the importance of adequate sample size and validation in clinical trials. In Stage 1, which included 433 patients, the administration of 100 mg and 150 mg this compound appeared to result in smaller infarct sizes compared to placebo. The mean α-HBDH AUC values were 44.2 U/mL×h for placebo, 40.2 for 100 mg this compound, and 33.9 for 150 mg this compound, representing reductions of 25.7% and 41.7% for the 100 mg and 150 mg doses, respectively. This effect was particularly notable in the patient subgroup undergoing primary angioplasty. However, these promising findings were not confirmed in Stage 2 of the trial, which enrolled 978 patients. In this larger, more definitive stage, there was no significant difference in enzymatic infarct size between the three groups: placebo (41.2 U/mL×h), 100 mg this compound (43.0 U/mL×h), and 150 mg this compound (41.5 U/mL×h) [1] [2].

The consistent lack of treatment effect across both dose groups in Stage 2, despite adequate statistical power, provided compelling evidence that this compound did not produce meaningful reduction in infarct size in the overall STEMI population. Additional analyses of other enzymatic markers, including creatine kinase and troponin release patterns, similarly showed no significant differences between the treatment groups, reinforcing the primary endpoint findings. The extent of ST-segment resolution, an electrocardiographic marker of successful myocardial reperfusion, also did not differ between this compound and placebo groups, providing further evidence of lack of treatment benefit on microvascular reperfusion [1] [5].

Clinical Outcomes and Subgroup Analyses

The assessment of clinical outcomes in the ESCAMI trial aligned with the primary infarct size results, demonstrating no significant benefit of this compound treatment. Analysis of composite clinical events within the first six weeks—including death, cardiogenic shock, heart failure, and life-threatening arrhythmias—revealed no statistically significant differences between the this compound and placebo groups. Similarly, mortality rates at six weeks and six months showed no treatment effect. The trial did identify one potential subgroup effect in patients reperfused late (>4 hours after symptom onset), where a significant reduction in the incidence of heart failure was observed among those receiving the 150 mg dose of this compound. Additionally, there was a suggestion of potential benefit in patients with abnormal Killip class who received the 150 mg dose and were treated more than 4 hours after symptom onset. However, these subgroup analyses were exploratory in nature and would require prospective validation [1] [2].

The safety profile of this compound was generally favorable, with the study drug being well tolerated across the dose range tested. There were no significant safety concerns identified that would preclude its use, though the lack of efficacy obviated further clinical development in the STEMI setting. The absence of significant adverse events related to this compound is consistent with the known safety profile of NHE1 inhibitors, which have been tested in thousands of patients across multiple clinical trials without major safety signals, with the exception of cerebrovascular complications observed at higher doses of cariporide in the GUARDIAN trial [1] [3].

Table 3: Summary of Efficacy Results from ESCAMI Trial

Outcome Measure Stage 1 Results Stage 2 Results
α-HBDH AUC (Placebo) 44.2 U/mL×h 41.2 U/mL×h
α-HBDH AUC (100 mg) 40.2 U/mL×h (25.7% reduction) 43.0 U/mL×h (no significant difference)
α-HBDH AUC (150 mg) 33.9 U/mL×h (41.7% reduction) 41.5 U/mL×h (no significant difference)
Clinical Outcomes No significant difference No significant difference in composite endpoint
Notable Subgroup Findings Benefit in angioplasty subgroup Reduced heart failure in late reperfusion (>4h)

Mechanistic Insights and Signaling Pathways

The theoretical foundation for NHE1 inhibition in myocardial infarction is robustly established in preclinical models. The Na+/H+ exchanger 1 (NHE1) is a critical regulator of intracellular pH (pHi) in cardiomyocytes, functioning to extrude H+ ions in exchange for Na+ influx, particularly during conditions of intracellular acidification such as ischemia. However, during prolonged ischemia and subsequent reperfusion, persistent NHE1 activation leads to pathological intracellular sodium accumulation ([Na+]i overload). This elevated intracellular sodium then drives reverse mode operation of the Na+/Ca2+ exchanger, resulting in calcium overload ([Ca2+]i excess), which activates destructive processes including mitochondrial permeability transition pore opening, hypercontracture, and activation of apoptotic and necroptotic pathways [4].

The complexity of NHE1 biology has been further illuminated by recent research revealing context-dependent effects. A 2025 study demonstrated that cardiomyocyte-specific NHE1 overexpression unexpectedly conferred protection in models of MI with acute hyperglycemia by promoting MLKL (mixed lineage kinase domain-like) degradation via autophagosome-lysosomal pathways, thereby mitigating cardiomyocyte necroptosis. This suggests a dual nature of NHE1 in ischemia-reperfusion injury, where its activation may be protective in certain metabolic conditions (e.g., hyperglycemia) while its inhibition is beneficial in others. This paradoxical finding may help explain the failure of NHE1 inhibitors in clinical trials, as patient populations with varying metabolic states (normoglycemic vs. hyperglycemic) might respond differently to NHE1 inhibition [7].

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Overload Na_Overload NHE1_Activation->Na_Overload Ca_Overload Ca_Overload Na_Overload->Ca_Overload MPTP_Opening MPTP_Opening Ca_Overload->MPTP_Opening Cell_Death Cell_Death MPTP_Opening->Cell_Death This compound This compound This compound->NHE1_Activation Inhibits Protection Protection This compound->Protection

Figure 1: Theoretical Cardioprotective Mechanism of NHE1 Inhibition. This compound was designed to block NHE1 activation during ischemia-reperfusion, preventing sodium and calcium overload and subsequent cell death.

The signaling pathways involved in ischemia-reperfusion injury and potential cardioprotection are complex and multifactorial. Beyond the direct ion dysregulation mediated by NHE1, interconnected pathways including mitochondrial dysfunction, reactive oxygen species generation, and inflammatory activation contribute to the overall injury phenotype. Ischemic preconditioning and postconditioning, which represent the most powerful known cardioprotective interventions, engage complex signaling cascades involving ligands released from ischemic myocardium, G-protein-coupled receptors, membrane growth factor receptors, signaling kinases, mitochondrial potassium channels, and reactive oxygen species. The final common pathway of protection appears to be prevention of mitochondrial permeability transition pore formation, which similarly represents a putative endpoint for NHE1 inhibition-mediated protection [8].

G Hyperglycemia Hyperglycemia Reduced_plasma_Na Reduced_plasma_Na Hyperglycemia->Reduced_plasma_Na NHE1_Activation_HG NHE1_Activation_HG Reduced_plasma_Na->NHE1_Activation_HG MLKL_Degradation MLKL_Degradation NHE1_Activation_HG->MLKL_Degradation Reduced_Necroptosis Reduced_Necroptosis MLKL_Degradation->Reduced_Necroptosis Cardioprotection_HG Cardioprotection_HG Reduced_Necroptosis->Cardioprotection_HG NHE1_Inhibition_HG NHE1_Inhibition_HG NHE1_Inhibition_HG->NHE1_Activation_HG Blocks Worse_Outcome_HG Worse_Outcome_HG NHE1_Inhibition_HG->Worse_Outcome_HG

Figure 2: Context-Dependent Role of NHE1 in Hyperglycemic Myocardial Infarction. Recent evidence shows NHE1 activation can be protective in hyperglycemic conditions by promoting MLKL degradation and reducing necroptosis, potentially explaining variable treatment responses.

Interpretation and Research Implications

The broader context of NHE1 inhibitor development reveals a consistent pattern of promising preclinical results followed by disappointing clinical outcomes. The GUARDIAN trial, which evaluated another NHE1 inhibitor (cariporide) in patients at high risk for myocardial ischemia, similarly failed to demonstrate overall benefit, though a subgroup of CABG patients showed reduced perioperative infarction. These collective findings have led researchers to reconsider the therapeutic approach to NHE1 inhibition in cardiovascular disease. As noted by Dr. Uwe Zeymer, the principal investigator of ESCAMI, "I think this was a definitive study... It might be that this drug will have benefit in certain circumstances where you can give it before ischemia, in CABG or stable angina, but not in patients with myocardial infarction" [5].

The future directions for research on NHE1 modulation may need to consider the recently discovered context-dependent effects of NHE1 activity. The 2025 study suggesting that NHE1 activation can be protective in hyperglycemic conditions by promoting MLKL degradation points toward a more nuanced understanding of this therapeutic target. Rather than broadly applying NHE1 inhibition to all STEMI patients, future approaches might consider patient-specific factors such as glycemic status, timing of reperfusion, and comorbid conditions. Additionally, the potential application of NHE1 inhibitors in oncology has gained interest, as the reversed pH gradient (alkaline intracellular pH/acidic extracellular pH) is a hallmark of cancer cells, and NHE1 inhibition has shown anti-migratory and anti-proliferative effects in various cancer cell lines [7] [9].

Conclusion

The ESCAMI trial represents a comprehensive evaluation of the NHE1 inhibitor this compound in acute myocardial infarction, employing a methodologically robust two-stage, dose-ranging design with appropriate endpoints and sufficient sample size. The consistent results across stages demonstrated no significant benefit on infarct size or clinical outcomes, providing a definitive answer regarding the lack of efficacy of this therapeutic approach in the general STEMI population. The trial highlights the challenges of translational research in cardioprotection, where numerous interventions with strong preclinical rationale have failed to demonstrate clinical benefit.

The legacy of ESCAMI and other NHE1 inhibitor trials lies in the refined understanding of ischemia-reperfusion injury mechanisms and the importance of patient selection in cardioprotective strategies. Recent research suggesting context-specific effects of NHE1 modulation, particularly in hyperglycemic conditions, indicates that future therapeutic approaches may require more personalized strategies based on individual patient characteristics. Furthermore, the potential repurposing of NHE1 inhibitors for oncology applications represents an exciting new direction, leveraging the extensive safety data collected from cardiovascular trials. For researchers and drug development professionals, the ESCAMI experience underscores the importance of rigorous clinical trial design, the value of negative studies in advancing science, and the need for continued innovation in overcoming the challenges of translational cardioprotection research.

References

Eniporide solubility in saline and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation of Eniporide

The table below summarizes the available quantitative solubility data for this compound (as this compound hydrochloride) in different solvents and formulations, primarily sourced from a chemical supplier's assay [1].

Table 1: this compound Hydrochloride Solubility and Formulation Data

Solvent / Formulation Solubility Concentration Notes / Protocol
Water ~4.17 mg/mL [1] ~11.69 mM [1] -
DMSO ~55 mg/mL [1] ~154.14 mM [1] Preparation of stock solutions.
Formulation 1 ≥ 2.75 mg/mL [1] ≥ 7.71 mM [1] Protocol: Sequentially add drug to 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Clear solution [1].
Formulation 2 ≥ 2.75 mg/mL [1] ≥ 7.71 mM [1] Protocol: Sequentially add drug to 10% DMSO + 90% (20% SBE-β-CD in Saline). Clear solution [1].
Formulation 3 ≥ 2.75 mg/mL [1] ≥ 7.71 mM [1] Protocol: Sequentially add drug to 10% DMSO + 90% Corn Oil. Clear solution [1].
Phosphate Buffered Saline (PBS) 3.33 mg/mL [1] 9.33 mM [1] Clear solution achieved with ultrasonication (<60°C) [1].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, reconstructed from clinical trial and preclinical data.

Protocol 1: Preparation of Clinical Intravenous Formulation

This protocol is based on the method used in the ESCAMI clinical trial, where this compound was administered intravenously to patients with acute myocardial infarction [2].

  • Objective: To prepare a stable, sterile IV formulation for human administration.
  • Materials: this compound drug substance, sterile water for injection, 0.9% saline for dilution (if required), pH adjustment agents.
  • Procedure:
    • Weigh the appropriate amount of this compound to achieve the desired clinical dose (e.g., 100 mg or 150 mg, as used in the ESCAMI trial) [2].
    • Dissolve the drug in sterile water for injection or saline to the required concentration.
    • Adjust the solution to physiological pH (approximately 7.4) using appropriate, biocompatible acid or base.
    • Filter the final solution through a 0.22 μm sterile filter into a sterile IV bag.
    • Administer via intravenous infusion over 10 minutes [2]. In the ESCAMI trial, the infusion was timed to be completed at least 10 minutes before primary angioplasty or at least 15 minutes after the start of thrombolytic therapy [2].
Protocol 2: In Vivo Efficacy Assessment in Myocardial Infarction Models

This protocol outlines the use of this compound in animal models of ischemia-reperfusion injury, which is fundamental to its cardioprotective mechanism investigation.

  • Objective: To evaluate the effect of this compound on infarct size in an in vivo myocardial infarction model.
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g) [3].
  • Surgical Procedure:
    • Anesthetize and ventilate the animal.
    • Perform a left thoracotomy to expose the heart.
    • Induce ischemia by occluding the left anterior descending coronary artery (LAD) for a defined period (e.g., 35 minutes) [3].
  • Dosing Regimen:
    • Prepare this compound in a suitable vehicle (e.g., saline-based solution from Protocol 1).
    • Administer via intravenous bolus or a 5-minute infusion through the jugular vein.
    • The critical therapeutic window is immediately before reperfusion. Dosing 10 minutes before the release of the LAD occlusion has been shown to be effective in reducing infarct size [3].
  • Endpoint Analysis:
    • After 24 hours of reperfusion, excise the heart.
    • Determine the area at risk (AAR) by Evans Blue dye perfusion.
    • Determine infarct size (IS) within the AAR by staining with triphenyltetrazolium chloride (TTC).
    • Calculate the primary outcome measure as IS/AAR (%) [3].

Mechanism of Action and Experimental Workflow

This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following diagram illustrates its role in ischemia-reperfusion injury and a typical in vivo experiment workflow.

G cluster_mechanism Mechanism of Ischemia-Reperfusion Injury & this compound Action cluster_workflow In Vivo Efficacy Experiment Workflow Ischemia Ischemia Acidosis Intracellular Acidosis (pHi ↓) Ischemia->Acidosis NHE1_Activation NHE1 Activation Acidosis->NHE1_Activation Na_Influx Na+ Influx (Intracellular Na+ ↑) NHE1_Activation->Na_Influx NCX_Reverse NCX Reverse Mode (Intracellular Ca2+ ↑) Na_Influx->NCX_Reverse Injury Ca2+ Overload & Cell Death NCX_Reverse->Injury This compound This compound (NHE1 Inhibitor) This compound->NHE1_Activation Inhibits Start LAD Occlusion (Induce Ischemia) Dose IV this compound (10 min pre-reperfusion) Start->Dose Reperfuse LAD Release (Reperfusion) Dose->Reperfuse Harvest Harvest Heart (24h post-reperfusion) Reperfuse->Harvest Analyze Analysis: Evans Blue & TTC Staining Harvest->Analyze Calculate Calculate Infarct Size / Area at Risk Analyze->Calculate

Key Considerations and Data Gaps

  • Stability Data: The search results do not contain specific stability data for this compound (e.g., shelf life, solution stability over time, or conditions for degradation). This parameter is critical for protocol development and must be established empirically for your specific formulations.
  • Clinical Outcome: While this compound was well-tolerated in clinical trials, the ESCAMI trial concluded that it did not show a significant reduction in infarct size or improvement in clinical outcomes in patients with ST-elevation myocardial infarction (STEMI) compared to placebo, despite promising preclinical results [2]. This highlights the challenge of translating cardioprotective agents from bench to bedside.
  • Vehicle Considerations: For preclinical studies requiring higher doses limited by solubility, note that other cardioprotective compounds (like TRO40303) have used specialized vehicles like Intralipid 30 (IL30) to achieve sufficient exposure [3]. The choice of vehicle can impact both solubility and bioavailability.

References

Eniporide cell culture application for migration assays

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Eniporide

The table below summarizes the key characteristics of this compound as identified from the search results.

Property Description
Chemical Class Benzoylguanidine-type Na+/H+ exchanger 1 (NHE1) inhibitor [1].
Primary Target NHE1 (SLC9A1) [1] [2].
Inhibition Competes with Na+ at the transporter site [1].
Reported Ki (NHE1) Nanomolar range (specific value not provided in search results) [1].
Key Feature High specificity for NHE1 compared to older, pyrazinoylguanidine-type inhibitors (e.g., EIPA) [1].

Experimental Protocols for Cell Migration Assays

Since a direct protocol for this compound was not available, the following standard cell migration assay protocols can be adapted. You would incorporate this compound into these setups as the variable being tested.

Protocol 1: Transwell (Boyden Chamber) Migration Assay

The Transwell assay is a standard method for quantifying directed cell migration (chemotaxis) toward a chemical gradient [3] [4].

Workflow Overview

A Prepare Cell Suspension B Seed Cells in Upper Chamber A->B C Add Chemoattractant +/- this compound to Lower Chamber B->C D Incubate to Allow Migration C->D E Remove Non-Migrated Cells D->E F Fix & Stain Migrated Cells E->F G Quantify Cell Number F->G

Detailed Procedure

  • Cell Preparation: Detach adherent cells using a non-enzymatic disassociation buffer or trypsin/EDTA [4]. After centrifugation, resuspend the cell pellet in serum-free medium containing 0.1% Bovine Serum Albumin (BSA) to a density of 0.5-1.0 x 10^6 cells/mL [4].
  • Seed Cells: Carefully plate 100-500 µL of the cell suspension into the top chamber of a transwell insert (common pore sizes are 5-8 µm) [4].
  • Apply Treatment: Add 500-750 µL of assay medium to the lower well. This medium should contain the chemoattractant (e.g., 10% FBS, 20 ng/mL VEGF or FGF [5]). Dissolve this compound in this medium at the desired concentration(s) for testing. Include control wells without this compound and without chemoattractant.
  • Incubate: Place the chamber in a humidified incubator (37°C, 5% CO₂) for a duration that must be empirically determined for your cell line (typically 6-24 hours) [4].
  • Fix and Stain: After incubation, gently remove the medium from the upper chamber. Use a cotton swab to wipe the upper side of the membrane, removing non-migrated cells [5] [4]. Fix the migrated cells on the lower side of the membrane with cold methanol for 20 minutes, then stain with 0.1% Crystal Violet for 20 minutes [5].
  • Quantification: Count the stained, migrated cells manually under an inverted microscope in several random fields. Alternatively, for colorimetric quantification, dissolve the stain in 10% acetic acid and measure the optical density at 595 nm [5].
Protocol 2: Wound Healing (Scratch) Assay

This assay measures the collective migration of a cell monolayer to close a "wound" [4].

Workflow Overview

A1 Grow Confluent Cell Monolayer B1 Create a Scratch Wound A1->B1 C1 Wash to Remove Debris B1->C1 D1 Add Fresh Medium +/- this compound C1->D1 E1 Image Wound at Time Zero and at Regular Intervals D1->E1 F1 Measure Wound Closure Area E1->F1

Detailed Procedure

  • Create a Monolayer: Plate cells in a 6-, 12-, or 24-well plate to reach 100% confluence within 24 hours [4].
  • Create a Wound: Using a sterile 200 µL pipette tip, press firmly and swiftly scratch a straight line through the cell monolayer. Be careful not to damage the plate surface [4].
  • Wash and Add Medium: Gently wash the well with PBS to remove dislodged cells and debris. Add fresh culture medium with or without this compound at your desired concentration [4].
  • Image and Analyze: Take an initial image (time zero) of the scratch. Place the plate in the incubator and take images at regular intervals (e.g., every 3-6 hours) until the wound closes in the control group. Measure the remaining cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to time zero [4].

Key Considerations for Using this compound

  • Solubility and Storage: this compound is a water-soluble compound [2]. Prepare stock solutions in distilled water or buffer, aliquot, and store at -20°C to avoid freeze-thaw cycles.
  • Dose-Response Testing: The effective concentration can vary based on cell type and assay conditions. It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific experiment.
  • Specificity Controls: To confirm that observed effects are due to NHE1 inhibition, consider using another NHE1 inhibitor from a different chemical class (e.g., Cariporide, another benzoylguanidine) or genetic approaches like siRNA knockdown as complementary evidence [1].
  • Assay Limitations: The scratch assay measures collective migration in 2D, while the Transwell assay measures single-cell chemotaxis. Choose the method that best addresses your biological question. The scratch assay can also be influenced by cell proliferation, so consider this in your experimental design and interpretation.

References

What was the ESCAMI Trial and its Primary Failure?

Author: Smolecule Technical Support Team. Date: February 2026

The Evaluation of the Safety and Cardioprotective effects of eniporide in Acute MIocardial infarction (ESCAMI) trial was an international, prospective, randomized, double-blind, placebo-controlled phase 2 study [1] [2] [3].

  • Objective: To investigate if this compound, a Na⁺/H⁺ exchange (NHE-1) inhibitor, could limit infarct size when administered as an adjunct to early reperfusion therapy (thrombolysis or primary angioplasty) in patients with acute ST-elevation myocardial infarction (STEMI) [1] [3].
  • Hypothesis: Based on experimental models, inhibiting the NHE-1 isoform was expected to mitigate reperfusion injury, a factor that can cause additional cell death after blood flow is restored to the ischemic heart muscle [1] [4].
  • Core Failure: The administration of this compound before reperfusion therapy did not limit infarct size and did not improve clinical outcomes (such as death, cardiogenic shock, or heart failure) in the overall study population [1] [2] [3].

Key Data and Results from the ESCAMI Trial

The trial was conducted in two stages to identify an effective dose. The discrepancy between the stages is a crucial aspect of the trial's outcome.

Table 1: ESCAMI Trial Design and Primary Outcome (Infarct Size)

Trial Stage Patient Groups Primary Endpoint Key Results (Mean α-HBDH AUC, U/ml × h)
Stage 1 [1] Placebo (n=not specified) Infarct size measured by cumulative release of the enzyme alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours. 44.2
100 mg this compound 40.2 (9% reduction vs. placebo)
150 mg this compound 33.9 (23% reduction vs. placebo)
Stage 2 [1] [2] Placebo (n=not specified) Same as Stage 1. 41.2
100 mg this compound 43.0 (no reduction)
150 mg this compound 41.5 (no reduction)
Combined Analysis No significant effect on infarct size for the overall population.

Table 2: Secondary Outcomes and Patient Details

Category Details
Clinical Outcomes No significant effect on the composite of death, cardiogenic shock, heart failure, or life-threatening arrhythmias [1].
Key Subgroup Finding A significant reduction in the incidence of heart failure was observed only in patients who were reperfused late (>4 hours after symptom onset) [1] [3].
Patient Population 1,389 patients enrolled; mean age ~60; 22% female [2].
Reperfusion Therapies 61% received thrombolytic therapy, 38% underwent primary angioplasty [2].
Safety The study drug was well-tolerated [2].

Experimental Protocol Summary

For researchers designing similar investigations, here is the core methodology used in ESCAMI [1] [2]:

  • Patient Inclusion: Adults (18-75) with chest pain ≥30 minutes and ST-segment elevation on ECG.
  • Study Drug Administration: Intravenous infusion of this compound (50, 100, 150, or 200 mg in Stage 1; 100 or 150 mg in Stage 2) or placebo over 10 minutes.
  • Timing: The infusion was completed before the start of reperfusion therapy (≥15 min after thrombolysis began or ≥10 min before angioplasty).
  • Endpoint Measurement: The primary efficacy endpoint was infarct size, quantified by the cumulative release of the cardiac enzyme α-HBDH (area under the curve from 0 to 72 hours).

Insights and Troubleshooting for Clinical Translation

The failure of this compound in ESCAMI provides critical learning points for developing therapies for reperfusion injury.

1. The Translational Pre-Clinical to Clinical Gap The most significant issue is that a mechanism robustly protective in animal models failed in a human clinical setting. This is a common challenge in cardioprotection research [4]. Pre-clinical studies might not fully replicate the complexity of human MI, which involves comorbidities, comedications, and variable coronary anatomy.

2. Timing of Therapeutic Intervention The protective agent must be present at the critical moment of reperfusion. In ESCAMI, this compound was administered before reperfusion, which was methodologically sound. The positive signal in late-reperfused patients (>4 hours) suggests the timing of reperfusion itself may influence drug efficacy [1]. Furthermore, current standard therapies like P2Y12 antagonists (e.g., Ticagrelor, Cangrelor) are also believed to attenuate reperfusion injury, potentially masking the effect of a new drug tested on top of this background regimen [4].

3. Dosage and Patient Selection The inconsistent results between Stage 1 and Stage 2 highlight the perils of dose selection. The initially promising 100 mg and 150 mg doses did not hold up in the larger, confirmatory stage [1] [2]. Future trials might need more sophisticated biomarker-based dosing or focus on specific patient subgroups (e.g., those with late reperfusion) where a signal was detected.

Current Perspectives and Future Pathways

Research has moved beyond isolated NHE inhibition. The current understanding is that reperfusion injury involves a complex inflammatory cascade. A promising new target is the NLRP3 inflammasome, a component of the innate immune system that triggers a harmful inflammatory response upon reperfusion [4]. Inhibiting the NLRP3 inflammasome or its downstream effector, caspase-1, has shown additive protection when combined with P2Y12 antagonists in pre-clinical models, offering a new hope for combination therapy in humans [4].

Visualizing the ESCAMI Trial Workflow

The following diagram illustrates the design and flow of the two-stage ESCAMI trial, providing a clear overview of the experimental workflow.

escami_workflow start Patient Enrollment (ST-elevation MI) stage1 Stage 1 Randomized (n=430) start->stage1 stage1_doses Doses: 50 mg, 100 mg, 150 mg, 200 mg, Placebo stage1->stage1_doses stage1_analysis Analysis: 100 mg & 150 mg showed reduced infarct size stage1_doses->stage1_analysis stage2 Stage 2 Randomized (n=959) stage1_analysis->stage2 stage2_doses Doses: 100 mg, 150 mg, Placebo stage2->stage2_doses stage2_analysis Analysis: No significant difference in infarct size vs. Placebo stage2_doses->stage2_analysis conclusion Trial Conclusion: No overall benefit on infarct size or clinical outcome stage2_analysis->conclusion

ESCAMI Two-Stage Clinical Trial Design

FAQs on this compound and Reperfusion Injury

Q1: Why did this compound fail in the ESCAMI trial despite strong pre-clinical data? The failure is likely multifactorial. Contributing factors may include the inability of animal models to perfectly mimic human disease, the challenging timing of drug delivery to be effective at the precise moment of reperfusion, and the potential that current standard-of-care medications (like P2Y12 inhibitors) already provide some level of protection, making it harder for an additional drug to show a significant benefit [4].

Q2: Was there any positive signal from the ESCAMI trial? Yes. While the overall results were negative, a prespecified subgroup analysis found that patients who received reperfusion therapy later than 4 hours after symptom onset experienced a significant reduction in the incidence of heart failure with this compound treatment [1] [3]. This suggests the drug's mechanism might be more relevant in a specific ischemic context.

Q3: What is the current direction of research for limiting reperfusion injury? The field is now exploring combination therapies that target different injury pathways simultaneously. A promising approach involves adding drugs that interfere with the inflammatory component of injury (e.g., NLRP3 inflammasome inhibitors) to the existing protective effect of P2Y12 receptor antagonists [4].

References

why Eniporide did not reduce infarct size in humans

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of IRI and Reasons for Clinical Failure

Eniporide's failure is part of a broader pattern of challenges in translating cardioprotective therapies. The reasons are multifaceted and rooted in the complexity of Ischemia-Reperfusion Injury (IRI).

Complex and Overlapping Cell-Death Pathways

Myocardial IRI activates multiple, interconnected regulated cell-death pathways [1] [2]. Targeting just one pathway, such as the one mediated by NHE-1, may be insufficient because of significant crosstalk between different death mechanisms [1]. For instance:

  • Necrosis can be initiated by calcium overload and oxidative stress, leading to mitochondrial permeability transition pore (mPTP) opening [1].
  • Necroptosis is a regulated form of necrosis triggered by death receptors and executed by proteins like RIPK1, RIPK3, and MLKL [1] [2].
  • Apoptosis and Pyroptosis are other programmed cell-death pathways that also contribute to overall cardiomyocyte loss [2].

The following diagram illustrates how these pathways interact during ischemia-reperfusion injury, highlighting potential points for intervention and crosstalk.

G Key Ischemia-Reperfusion Injury Pathways Ischemia Ischemia Metabolic Shift Metabolic Shift Ischemia->Metabolic Shift Ionic Imbalance Ionic Imbalance Ischemia->Ionic Imbalance Acidosis Acidosis Metabolic Shift->Acidosis NHE-1 Activation NHE-1 Activation Ionic Imbalance->NHE-1 Activation Na⁺ Influx Ca²⁺ Overload\n(via Na⁺/Ca²⁺ exchanger) Ca²⁺ Overload (via Na⁺/Ca²⁺ exchanger) NHE-1 Activation->Ca²⁺ Overload\n(via Na⁺/Ca²⁺ exchanger) Acidosis->NHE-1 Activation H⁺ Efflux Ca²⁺ Overload Ca²⁺ Overload mPTP Opening mPTP Opening Ca²⁺ Overload->mPTP Opening Oxidative Stress Oxidative Stress Ca²⁺ Overload->Oxidative Stress Necrosis Necrosis mPTP Opening->Necrosis  Mitochondrial  Dysfunction Oxidative Stress->mPTP Opening Plasma Membrane\nRupture Plasma Membrane Rupture Necrosis->Plasma Membrane\nRupture Reperfusion Reperfusion Reperfusion->Oxidative Stress  ROS Burst Death Receptors Death Receptors Necroptosis\n(RIPK1/RIPK3/MLKL) Necroptosis (RIPK1/RIPK3/MLKL) Death Receptors->Necroptosis\n(RIPK1/RIPK3/MLKL) Necroptosis\n(RIPK1/RIPK3/MLKL)->Plasma Membrane\nRupture

Influence of Comorbidities

A primary reason for the failure of animal models to predict human success is that laboratory animals are typically young and healthy. Human patients, however, often have multiple comorbidities like diabetes, chronic kidney disease, and hypercholesterolemia [3]. These conditions can directly interfere with protective signaling pathways, making the human heart more resistant to interventions that work in healthy animals [3].

Timing of Intervention

The narrow therapeutic window for cardioprotection is a critical factor. The wavefront of myocardial necrosis progresses rapidly after coronary occlusion [1] [2]. While the ESCAMI trial administered this compound before reperfusion, the drug may not have been delivered early enough in many patients to salvage the myocardium. The subgroup analysis showing a benefit in patients with late reperfusion (>4 hours) is paradoxical but suggests the timing of the intervention relative to the ischemic insult is crucial [4].

Troubleshooting Guide for Pre-Clinical Research

Based on the analysis of this compound's failure, here are key considerations for your own experiments.

Challenge Potential Solution / Experimental Consideration
Single-Target Approach Investigate multi-target drug cocktails that simultaneously inhibit multiple cell-death pathways (e.g., combining an NHE-1 inhibitor with a mPTP desensitizer or a necroptosis inhibitor) [1].
Animal Model Limitations Move beyond healthy, young animal models. Utilize disease-simulating models (e.g., diabetic, hypertensive, or aged animals) to better mimic the clinical patient population [3].
Standardizing Protocols Clearly define and report the timing of ischemia and drug administration. The timing of the intervention is a critical variable that must be optimized and clearly reported [1] [4].
Endpoint Selection Use multiple, clinically relevant endpoints. While infarct size is a gold standard in animals, also consider long-term functional recovery and markers of heart failure [5].

Frequently Asked Questions (FAQs)

What is the key takeaway from the this compound (ESCAMI) clinical trial? The main finding is that despite promising pre-clinical data, the NHE-1 inhibitor this compound did not reduce overall infarct size or improve clinical outcomes in a large, randomized patient population undergoing reperfusion therapy for acute myocardial infarction [4].

Are other NHE-1 inhibitors more effective than this compound? The search results do not indicate that other NHE-1 inhibitors like Zoniporide or Cariporide have achieved success in large-scale human trials for limiting infarct size during acute MI. The problem appears to be a class-wide translational challenge, not a failure of a single compound.

Is research on NHE-1 inhibitors for cardioprotection completely abandoned? Not necessarily. The subgroup finding in the ESCAMI trial suggests there might be specific clinical scenarios (e.g., delayed reperfusion) where they could be beneficial [4]. Furthermore, their use in multi-target strategies remains a theoretically sound approach that has not been fully explored in clinical trials [1].

References

Eniporide limitations in acute myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data: ESCAMI Trial Summary

The following table summarizes the key outcomes from the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial, the primary source of clinical data for this compound [1] [2].

Trial Phase Patient Groups Effect on Infarct Size (vs. Placebo) Effect on Clinical Outcomes
Stage 1 (Dose-finding, n=430) 100 mg this compound 9.1% reduction (40.2 vs 44.2 U/mL×h) No significant improvement [1].
150 mg this compound 23.3% reduction (33.9 vs 44.2 U/mL×h) No significant improvement [1].
Stage 2 (Confirmation, n=959) 100 mg this compound No significant difference (43.0 vs 41.2 U/mL×h) [1] No significant improvement [1] [2].
150 mg this compound No significant difference (41.5 vs 41.2 U/mL×h) [1] No significant improvement [1] [2].

Mechanisms and Research Troubleshooting

Here are answers to specific questions researchers might encounter when investigating NHE1 inhibitors like this compound.

Q1: What is the proposed mechanism of action for this compound, and why was it expected to work? this compound is a specific inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE1) [3]. Its proposed cardioprotective mechanism during ischemia-reperfusion (I/R) injury is outlined below.

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Overload Na_Overload NHE1_Activation->Na_Overload NCX_Reverse NCX_Reverse Na_Overload->NCX_Reverse Ca_Overload Ca_Overload NCX_Reverse->Ca_Overload mPTP_Opening mPTP_Opening Ca_Overload->mPTP_Opening Cell_Death Cell_Death mPTP_Opening->Cell_Death This compound This compound This compound->NHE1_Activation Inhibits

As the diagram shows, during ischemia, proton accumulation (acidosis) activates NHE1, leading to sodium overload. This forces the Na+/Ca2+ exchanger (NCX) to operate in reverse, causing toxic calcium overload in the cell. Calcium overload is a key trigger for the opening of the mitochondrial permeability transition pore (mPTP), resulting in mitochondrial dysfunction and cell death [4] [5]. By inhibiting NHE1, this compound was designed to block this damaging cascade at its start.

Q2: The preclinical data was strong. Why did the clinical trials fail? The discrepancy between positive animal studies and negative human trials is a common challenge in cardioprotection. Potential reasons for this compound's failure include [4] [3]:

  • Timing of Administration: The therapeutic window for targeting I/R injury is narrow. In clinical practice, administering the drug precisely before or at the very moment of reperfusion is logistically challenging.
  • Insufficient Dosing or Drug Design: The chosen clinical doses may have been inadequate, or the specific pharmacodynamics of this compound may not have been optimal for the human target.
  • Complexity of I/R Injury: Myocardial I/R injury involves multiple parallel cell death pathways (e.g., apoptosis, necroptosis, ferroptosis). Inhibiting a single pathway (e.g., via NHE1) may be insufficient, as crosstalk between pathways can compensate for the blocked route [4]. A multi-target "drug cocktail" approach, similar to strategies in oncology, may be necessary for effective cardioprotection [4].

Q3: What are the key considerations for designing future experiments with NHE1 inhibitors?

  • Explore Novel Compounds: Research indicates that developing novel NHE1 inhibitors with different chemical structures (e.g., new pyrazinoyl guanidines) could be a promising path forward [3].
  • Multi-Target Strategies: Consider combining an NHE1 inhibitor with agents that target other critical injury mechanisms, such as oxidative stress or other cell-death pathways, to address the multifaceted nature of I/R injury [4] [5].
  • Refine Preclinical Models: Improve animal models and preclinical testing pipelines to better predict human therapeutic responses, including more accurate dosing and timing simulations [6].

Interpretation Guide for Researchers

When evaluating experimental results involving this compound or similar compounds:

  • Positive In Vitro/Animal Data: Does not guarantee clinical success. Consider the limitations of your model system in replicating human disease complexity and drug delivery timing.
  • Negative Clinical Outcome: Should not immediately discount the NHE1 target altogether. Analyze whether trial design (dosing, timing, patient selection) could have contributed to the outcome.
  • Pathway Analysis: In mechanistic studies, investigate not just necrosis, but also the interplay with other regulated cell-death pathways like apoptosis and necroptosis [4].

The search for effective cardioprotective drugs remains a significant challenge. While this compound itself is not a viable clinical candidate, the research around it provides valuable insights for future drug development efforts focused on myocardial ischemia-reperfusion injury.

References

optimizing Eniporide dosing timing for ischemia

Author: Smolecule Technical Support Team. Date: February 2026

What is the Optimal Dosing Time for Eniporide?

The consistent finding across preclinical and clinical studies is that for this compound to be effective, it must be present at the time of reperfusion.

  • Supported by Preclinical Models: In isolated animal hearts, this compound was administered for 10 minutes before ischemia and 10 minutes after the start of reperfusion, leading to improved functional recovery and reduced cell death [1].
  • Applied in Clinical Trials: The ESCAMI trial, the primary clinical study for this compound in humans, administered the drug as a 10-minute intravenous infusion that was completed before the start of reperfusion therapy (either thrombolysis or primary angioplasty) [2] [3].

Experimental Protocols for Dosing Optimization

The table below summarizes the core methodologies from key studies that successfully demonstrated this compound's efficacy in a controlled laboratory setting.

Study Focus Model System Key Intervention / Groups Primary Efficacy Readouts
Mechanism of Protection [1] Isolated Guinea Pig Hearts (Langendorff) Perfusion with buffer at pH 7.4 or pH 8.0, with/without this compound, before and after 35 min ischemia. Left ventricular pressure, Mitochondrial oxidation (NADH/FAD), Mitochondrial [Ca2+], Superoxide generation, % Infarction.
Na+ Overload & Recovery [4] Isolated Rat Hearts (Langendorff) 3 μM this compound administered 5 min prior to 30 min global ischemia, followed by 30 min drug-free reperfusion. Intracellular Sodium ([Na+]i) and pH (pHi) via NMR, Post-ischemic contractile recovery (Rate Pressure Product).
Detailed Workflow: Ischemia-Reperfusion in an Isolated Heart Model

This protocol is adapted from the studies that confirmed this compound's mechanism of action [1] [4].

  • Heart Preparation: Isolate hearts from anesthetized guinea pigs or rats. Cannulate the aorta and perfuse the heart in the Langendorff mode with a oxygenated buffer (e.g., HEPES-buffered solution, pH 7.4, 37°C) at a constant pressure.
  • Functional Measurement: Insert a fluid-filled balloon into the left ventricle to continuously monitor isovolumetric left ventricular pressure (LVP) and its derivatives (dLVP/dt for contractility and relaxation).
  • Drug Administration: Divide the hearts into experimental groups (e.g., Control, this compound-treated). Perfuse the treatment group with this compound (e.g., 3 μM [4]) for a set period (e.g., 10 minutes) before inducing global ischemia.
  • Induce Ischemia: Completely stop coronary flow for a defined period (e.g., 30-35 minutes).
  • Reperfusion with Drug: Resume perfusion, with this compound still present in the buffer for the initial phase of reperfusion (e.g., first 10 minutes), followed by a drug-free reperfusion period.
  • Assess Outcome: Continuously monitor functional recovery during reperfusion. At the end of the experiment, assess infarct size (e.g., via TTC staining) and analyze biomarkers.

From Bench to Bedside: Interpreting the Clinical Data

Despite strong preclinical evidence, the large clinical trial (ESCAMI) failed to demonstrate overall benefit. The table below contrasts these findings.

Aspect Preclinical Findings Clinical Trial (ESCAMI) Findings
Efficacy Significant reduction in infarct size and improved functional recovery [1] [4]. No significant reduction in infarct size (measured by enzyme release) in the overall patient population [2] [3].
Dosing Effective at 3 μM in perfusate [4]. Doses of 50, 100, 150, and 200 mg IV were tested. Initial promise at 100/150 mg in Stage 1 was not confirmed in larger Stage 2 [2] [3].
Timing Effective when administered before and during early reperfusion [1]. Administered before reperfusion, aligning with the preclinical window [3].
Outcome Robust cardioprotection. No improvement in clinical outcomes (death, shock, heart failure). A potential benefit was seen in a subgroup with late reperfusion (>4 hours) [3].

Troubleshooting Guide & FAQs

  • Q: Why did this compound show efficacy in animal models but fail in human trials?

    • A: The transition from a controlled lab environment to the complexity of human disease is a major hurdle. Human patients have comorbidities (diabetes, hypertension), varied ages, and are often on other medications, all of which can interfere with a drug's mechanism. The timing of administration, while correct in principle, may be more logistically challenging in a clinical setting, and the dosage that works in animals may not perfectly translate to humans [5] [2].
  • Q: What can be learned from this compound for future research on NHE inhibitors?

    • A: this compound's journey underscores that while targeting NHE1 is a valid mechanistic strategy, achieving cardioprotection in humans is complex. Future work may need to focus on patient stratification (e.g., targeting those with longer ischemia times) or exploring combination therapies that target multiple pathways of reperfusion injury simultaneously [5] [3].

Mechanism of Action Diagram

The following diagram illustrates the cellular pathway targeted by this compound, highlighting its role during ischemia and reperfusion.

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion NHE1_Active NHE1 Activity ↑ Reperfusion->NHE1_Active Na_Overload Intracellular Na+ Overload NHE1_Active->Na_Overload NCX_Reverse Reverse NCX Activity ↑ Na_Overload->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->NHE1_Active Inhibits

References

Eniporide side effects and safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Profile & Side Effects

The safety profile of Eniporide is primarily defined by the ESCAMI trial, a large, international, double-blind, placebo-controlled phase 2 clinical trial involving 1,389 patients with acute myocardial infarction [1] [2].

The table below summarizes the key safety findings from this trial:

Aspect Findings in the ESCAMI Trial
General Tolerability The study drug was well tolerated by patients [2].
Overall Clinical Outcome No effect on composite clinical outcomes including death, cardiogenic shock, heart failure, or life-threatening arrhythmias [1] [2].
Specific Side Effects No significant difference in the incidence of specific adverse events compared to placebo was reported in the trial results [1] [2].
Subgroup Finding A significant reduction in the incidence of heart failure was observed in a subgroup of patients who received reperfusion therapy later than 4 hours after symptom onset [1] [2].

For the Laboratory: Handling & Precautions

While clinical data provides the human safety profile, the following information is crucial for researchers handling the compound in a laboratory setting. Much of this is based on standard practices for research chemicals, as detailed supplier information on this compound-specific toxicity is limited.

Precaution Category Guidance for Researchers
Intended Use For research use only. Not for human consumption [3] [4].
Personal Protective Equipment (PPE) Use appropriate PPE including gloves, lab coats, and safety glasses [3].
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 month to 6 months, depending on the solvent [3].
Solubility Soluble in DMSO (approx. 25 mg/mL). May also be soluble in water, ethanol, or DMF [3].

Experimental Protocols & Troubleshooting

Here are some FAQs that might arise during research with this compound, based on its use in documented experimental models.

FAQ 1: What is a proven in vivo dosing protocol for this compound?

One validated protocol comes from a porcine model of cardiopulmonary bypass and cardiac arrest [3].

  • Animal Model: Pigs.
  • Dosage: 3 mg/kg.
  • Route of Administration: Intravenous (IV) injection.
  • Timing: Systemic infusion prior to cardiac arrest.
  • Reported Outcome: Improved cardiac function and high-energy phosphate content versus controls, and reduced myocardial edema [3].

FAQ 2: Why might my experiments with this compound not show the expected protective effects?

This is a common challenge, as the transition from animal models to human trials was not successful for this compound. The failure of the clinical trials suggests several potential reasons [5]:

  • Timing of Administration: The cardioprotective effect may be highly dependent on the timing of administration relative to the ischemic event. In clinical practice, achieving this ideal timing is often logistically challenging.
  • Species Differences: The mechanisms of ischemia and reperfusion injury protected by NHE inhibition might differ between healthy animal models and humans with complex co-morbidities.
  • Underlying Mechanism: The drug's effect may be influenced by other pathways. Some NHE inhibitors, including older ones like amiloride, also block persistent sodium channels, which could confound results [5].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate this compound's theoretical mechanism and a general experimental workflow based on the cited literature.

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx Ca_Overload Ca_Overload Na_Influx->Ca_Overload Reverses Na+/Ca2+ Exchanger Cell_Injury Cell_Injury Ca_Overload->Cell_Injury Causes This compound This compound This compound->NHE1_Activation Inhibits

Ischemia leads to intracellular acidosis, which activates the NHE1 exchanger. This causes sodium (Na+) influx, which forces the Na+/Ca2+ exchanger to operate in reverse, resulting in lethal calcium (Ca2+) overload and cell injury. This compound inhibits the NHE1 exchanger to break this cycle [6] [5].

G Prepare_Solution Prepare this compound Solution (DMSO, IV formulation) Administer_Drug Administer this compound (e.g., 3 mg/kg IV pre-ischemia) Prepare_Solution->Administer_Drug Animal_Model Establish Animal Model (e.g., Porcine CPB) Animal_Model->Administer_Drug Induce_Ischemia Induce Ischemia Administer_Drug->Induce_Ischemia Reperfusion Reperfusion Induce_Ischemia->Reperfusion Analyze_Outcomes Analyze Outcomes (Cardiac function, enzymes, edema) Reperfusion->Analyze_Outcomes

General workflow for evaluating this compound in an in vivo model of ischemia-reperfusion, based on the protocol from the porcine CPB model [3].

Summary

I hope this technical support information is helpful for your research documentation. The key takeaways are:

  • Clinical Safety: In human trials, this compound was well-tolerated and showed no major safety concerns, though it did not improve overall clinical outcomes [1] [2].
  • Research Use Only: It is strictly for laboratory research [3] [4].
  • Protocol Specificity: Effective dosing is model-dependent; the 3 mg/kg IV protocol in pigs is a reference point [3].

References

Eniporide: Technical Overview & Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is eniporide and what are its primary solubility challenges? this compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger 1 (NHE1) protein [1] [2]. It belongs to the benzoylguanidine class of drugs [2]. The main challenge is that this compound is a poorly soluble compound, which is a common hurdle for many new drug candidates [3] [4]. Poor solubility can lead to low bioavailability, difficulty in formulating injectable solutions, and challenges in achieving consistent dosing, all of which can hinder its transition from preclinical to clinical studies [3] [4].

Q: What formulation strategies were historically used for similar NHE1 inhibitors? While specific details for this compound's formulation are not available, research on TRO40303, another cardioprotective compound described as "poorly soluble" or "highly hydrophobic," provides insight into potential strategies [3]. The following table summarizes the excipients investigated for it.

Excipient / Formulation Type Reported Function & Details Reference
Hydroxypropyl-beta-cyclodextrin (HPBCD) Cyclodextrin-based solubilizer; used in preclinical studies. Limited solubility of the drug in this vehicle restricted the maximum achievable dose [3]. [3]
Intralipid 30 (IL30) Oil-based parenteral nutrition emulsion; provided improved solubility (up to ~6 mg/mL), allowing for higher dose exploration in animal models [3]. [3]
Liposomes Used for the clinical Phase I trial formulation. This approach was developed to safely deliver a concentrated solution (20 mg/mL) for intravenous administration in humans [3]. [3]

Experimental Protocols for Solubility Enhancement

For researchers developing new formulations, here are generalized protocols for the techniques mentioned above.

Protocol 1: Formulating a Drug/Cyclodextrin Complex (Kneading Method) This is a common laboratory technique to enhance solubility [4].

  • Objective: To form an inclusion complex between a poorly soluble drug and a cyclodextrin, improving its aqueous solubility.
  • Materials: this compound (or similar drug), cyclodextrin (e.g., HPBCD, SBCD), mortar and pestle, small volume of water:organic solvent mixture (e.g, water:ethanol), tray dryer or oven.
  • Procedure:
    • Trituration: Place the cyclodextrin in a mortar and add a small, minimal volume of the water:organic solvent mixture. Triturate to form a homogeneous paste.
    • Kneading: Gradually add the drug to the paste while continuously kneading for a specified time (e.g., 30-60 minutes). Maintain a thick consistency.
    • Drying: Transfer the resulting paste to a tray and dry in an oven at a moderate temperature (e.g., 40-50°C) for 24-48 hours or until completely dry.
    • Collection: Scrape the dried mass from the tray and pulverize it into a fine powder.
    • Evaluation: The resulting complex can be evaluated for solubility and dissolution rate improvements [4].

Protocol 2: Formulating a Nanoemulsion for Injectable Delivery This protocol is inspired by the use of lipid emulsions and self-emulsifying systems [3] [4].

  • Objective: To create an oil-in-water (O/W) nanoemulsion to solubilize a hydrophobic drug for parenteral administration.
  • Materials: Drug, oil (e.g., medium-chain triglycerides), emulsifier (e.g., phospholipids, polysorbate 80), co-surfactant (e.g., ethanol, PEG), aqueous phase (water).
  • Procedure:
    • Oil Phase: Dissolve the drug in the oil component with gentle heating and stirring if necessary.
    • Aqueous Phase: Dissolve the emulsifier and co-surfactant in the aqueous phase.
    • Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., using a homogenizer) for a set time (e.g., 5-10 minutes) to form a coarse emulsion.
    • Size Reduction: Process the coarse emulsion using a high-pressure homogenizer or probe sonicator to reduce the droplet size to the nanoscale (< 200 nm).
    • Evaluation: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and stability over time [4].

The following diagram illustrates the general workflow for developing a solubility-enhanced formulation, from problem identification to final evaluation.

G Start Problem Identification: Poorly Soluble Drug A Select Solubilization Strategy Start->A B Cyclodextrin Complexation A->B C Lipid-Based System A->C D Solid Dispersion A->D E Formulation & Processing B->E C->E D->E F Preclinical Evaluation: Solubility, Stability, Efficacy E->F

Frequently Asked Questions (FAQs)

Q: Has this compound been used in clinical trials? Yes, this compound has undergone clinical trials. However, these trials were in a cardiology setting, focusing on reducing ischemia-reperfusion injury, and not in the context of cancer [2]. The drug was generally well-tolerated in these studies.

Q: Are there other NHE1 inhibitors with similar solubility profiles? Yes, other compounds in the same class face similar challenges. Cariporide, another benzoylguanidine NHE1 inhibitor, has been extensively studied [1] [2]. The search for effective formulations is a common theme in the development of such drugs [3].

Q: What is the most critical parameter when formulating a parenteral product for a poorly soluble drug? For any injectable formulation, especially those using novel excipients or emulsion systems, sterility and pyrogen-free status are non-negotiable. Furthermore, the physical stability of the formulation (e.g., no particle aggregation, phase separation) and the absence of toxic effects from the solubilizing agents themselves are critical for successful translation to clinical use [3].

Key Troubleshooting Takeaways

  • Solubility is a Major Hurdle: The development of this compound and similar hydrophobic compounds is primarily constrained by poor aqueous solubility [3] [4].
  • Advanced Formulations are Key: Simple solutions are often insufficient. Successful development likely requires advanced delivery systems like lipid emulsions, liposomes, or complexation agents [3].
  • No Universal Solution: The optimal formulation strategy depends on the drug's specific physicochemical properties and the intended route of administration. A systematic screening of different techniques is necessary.

References

Documented Administration Protocol for Eniporide

Author: Smolecule Technical Support Team. Date: February 2026

In the major clinical trial (ESCAMI), eniporide was delivered as an intravenous infusion [1] [2]. The table below details the specific protocol:

Trial Phase Doses Tested Administration Method Timing of Administration
Stage 1 50 mg, 100 mg, 150 mg, 200 mg IV infusion over 10 minutes Before reperfusion therapy [1]
Stage 2 100 mg, 150 mg IV infusion over 10 minutes Before reperfusion therapy [1] [2]
Key Context The blinded study medication was administered intravenously over 10 minutes. In patients treated with primary angioplasty, the infusion had to be completed at least 10 minutes before the procedure [2].

Insights for Experimental Design

Although alternative routes for this compound are not documented, the scientific context around its target may help guide your research.

  • Cardiovascular Application Rationale: this compound is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) [3]. In the context of a heart attack (myocardial infarction), the drug was administered just before blood flow was restored (reperfusion). The goal was to inhibit the NHE1 system precisely during the critical period of reperfusion injury, which necessitates rapid and controlled drug delivery achievable through the IV route [4].
  • Challenges with NHE1 Inhibitors: Clinical trials for NHE1 inhibitors like this compound and the similar drug cariporide ultimately failed to show consistent benefits in cardiology patients [3] [4] [5]. Some researchers theorize that completely blocking the NHE1, which has essential housekeeping functions in cells, might be problematic. This has led to investigations into modulating its activity rather than fully inhibiting it [5].

How to Propose Alternative Routes

Given the lack of pre-existing data on alternative routes for this compound, your research would be exploratory. Here is a potential workflow to logically develop and test a new administration method, based on general drug development principles.

Start Propose New Administration Route A Define Therapeutic Objective (e.g., Chronic vs. Acute Treatment) Start->A B Review Pharmacokinetics/Pharmacodynamics (Drug absorption, distribution, metabolism) A->B C Select Candidate Route (Oral, Subcutaneous, etc.) B->C D Formulation Development C->D E Pre-Clinical Validation (Animal models, toxicity studies) D->E

References

Eniporide in late reperfusion heart failure reduction

Author: Smolecule Technical Support Team. Date: February 2026

Eniporide: Mechanism & Clinical Evidence

Mechanism of Action this compound is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). During myocardial ischemia and reperfusion, intracellular acidosis activates NHE-1. This leads to an influx of Na+, which in turn causes a damaging Ca2+ overload via the Na+/Ca2+ exchanger (reverse mode). This Ca2+ overload is a key event in reperfusion injury, promoting contractile dysfunction and cell death. By inhibiting NHE-1, this compound aims to break this cycle, reducing Ca2+ overload and protecting the myocardium [1] [2].

Summary of Key Clinical Trial Findings

The most comprehensive clinical data on this compound comes from the Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infraction (ESCAMI) trial [3].

Trial Aspect Details and Findings
Trial Design International, prospective, randomized, double-blind, placebo-controlled phase 2 trial.
Patients Patients undergoing thrombolytic therapy or primary angioplasty for acute ST-elevation MI.
Primary Endpoint Infarct size measured by cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH).
Dosing Stage 1: 50, 100, 150, or 200 mg. Stage 2: 100 and 150 mg (selected from Stage 1).
Overall Result No significant limitation of infarct size or improvement in clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) [3].
Key Subgroup Finding A significant reduction in the incidence of heart failure was observed specifically in patients reperfused late (>4 hours after symptom onset) [3].

Frequently Asked Questions & Troubleshooting

Here are answers to specific questions researchers might encounter.

Q1: The overall ESCAMI trial was negative. Is there still a rationale for studying this compound? A: Yes, but the focus may need refinement. The subgroup analysis suggesting a benefit in late reperfusion (>4 hours) provides a specific hypothesis for future research [3]. Furthermore, the strong preclinical rationale and positive results in animal models indicate that the drug's efficacy may be highly dependent on specific experimental or clinical conditions, such as the timing of administration and the severity of ischemia [2].

Q2: In our isolated heart model, we are not observing the expected cardioprotective effects with this compound. What could be the cause? A: Several factors in your experimental protocol could influence the outcome:

  • Buffer pH: The activity of NHE-1 is highly sensitive to pH. One study found that perfusing guinea pig hearts with a buffer at pH 8.0 before and after ischemia activated NHE-1, worsened functional recovery, and increased Ca2+ overload and oxidative stress. The negative effects of pH 8.0 were reversed by adding this compound [2]. Troubleshooting Tip: Ensure your perfusion buffer pH is carefully controlled at a physiological level (e.g., 7.4) to avoid unintentionally activating the exchanger and masking the drug's effect.
  • Timing of Administration: The cardioprotective effect of NHE-1 inhibition is likely greatest if the inhibitor is present at the time of reperfusion when the pH gradient is largest. Ensure this compound is administered before reperfusion begins.
  • Model and Species Differences: Efficacy can vary between species and models of ischemia-reperfusion. Review the literature for studies using models most similar to your own.

Q3: What is a validated experimental protocol for testing this compound in an isolated heart model? A: The following methodology has been used in published research [2]:

  • Animal Subject: Guinea pigs.
  • Heart Preparation: Isolated Langendorff-perfused heart.
  • Perfusion Buffer: HEPES-buffered solution, gassed with 5% CO2 and 95% O2, maintained at 37°C.
  • Experimental Groups:
    • Control: Perfused with buffer at pH 7.4.
    • Intervention 1: Perfused with buffer at pH 8.0 (to activate NHE).
    • Intervention 2: Perfused with buffer at pH 8.0 + this compound.
    • Intervention 3: Perfused with buffer at pH 7.4 + this compound.
  • Dosing: this compound is added to the perfusion solution for a 10-minute period before the induction of ischemia and for the first 10 minutes after reperfusion.
  • Ischemia: 35 minutes of global no-flow ischemia.
  • Reperfusion: 110 minutes of reperfusion.
  • Key Measurements:
    • Functional Recovery: Left ventricular pressure (LVP), dLVP/dtmax (contractility), dLVP/dtmin (relaxation).
    • Mitochondrial Function: NADH and FAD autofluorescence (redox state).
    • Calcium Overload: Mitochondrial Ca2+ measured using fluorescent indicators (e.g., indo-1 AM).
    • Oxidative Stress: Superoxide generation measured with dihydroethidium (DHE).
    • Tissue Damage: Final infarct size measurement (e.g., TTC staining).

NHE-1 Inhibition Signaling Pathway

The diagram below illustrates the core mechanism of action of this compound and the key measurements from the experimental protocol.

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Active NHE-1 Activation Acidosis->NHE1_Active Na_Influx Intracellular Na+ Overload NHE1_Active->Na_Influx NCX_Reverse Reverse-mode NCX Activation Na_Influx->NCX_Reverse Measurements Measurements Na_Influx->Measurements Ca_Overload Cytosolic & Mitochondrial Ca2+ Overload NCX_Reverse->Ca_Overload Injury Myocardial Injury (Poor Function, Cell Death) Ca_Overload->Injury Ca_Overload->Measurements Injury->Measurements This compound This compound NHE1_Inhibited NHE-1 Inhibited This compound->NHE1_Inhibited Pathway_Blocked Pathway Blocked NHE1_Inhibited->Pathway_Blocked Protection Cardioprotection Pathway_Blocked->Protection Protection->Measurements

The experimental protocol involves measuring key outcomes at critical points to validate the pathway. Functional recovery (e.g., LVP), mitochondrial state (NADH/FAD), calcium levels, oxidative stress (superoxide), and final infarct size are key metrics to confirm both the injury mechanism and the protective effect of this compound [2].

References

Quantitative Efficacy Comparison in Preclinical Model

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 2003 comparative study in isolated, perfused rat hearts subjected to ischemia and reperfusion. All drugs were tested at 3 μM [1] [2].

Parameter Untreated Hearts EIPA Cariporide Eniporide
Intracellular Na+ after 30 min ischemia (% of baseline) 293 ± 26% 212 ± 6%* 157 ± 5%* 146 ± 6%*
Post-ischemic Contractile Recovery (Rate Pressure Product, ×10³ mmHg/min) 12.0 ± 1.9 12.1 ± 2.1 19.5 ± 2.8* 20.4 ± 2.5*
Impact on Ischemic Acidosis Baseline No significant difference from untreated No significant difference from untreated No significant difference from untreated
Reported Side Effects - More side effects at concentration used Fewer side effects than EIPA Fewer side effects than EIPA

Note: * denotes p < 0.01 versus untreated group. RPP: Rate Pressure Product.

Experimental Protocol for Key Study

The data in the table above were generated using the following methodology [1] [2]:

  • Heart Preparation: Hearts were isolated from rats and perfused in Langendorff mode (constant pressure). Contractility was assessed using an intraventricular balloon.
  • Pacing: Hearts were electrically paced at a fixed rate of 5 Hz.
  • Measurement Techniques:
    • Intracellular Na+ ([Na+]i): Measured using 23Na Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Intracellular pH (pHi): Measured simultaneously using 31P NMR spectroscopy.
  • Ischemia/Reperfusion Protocol:
    • Equilibration: Baseline period.
    • Drug Administration: NHE blockers were administered for 5 minutes prior to ischemia.
    • Global Ischemia: 30 minutes of no-flow ischemia.
    • Drug-Free Reperfusion: 30 minutes of reperfusion to assess recovery.
  • Data Analysis: [Na+]i was expressed as a percentage of the baseline value. Functional recovery was measured as the Rate Pressure Product (RPP), calculated as (heart rate × developed left ventricular pressure).

Mechanisms and Signaling Pathways

Both this compound and Cariporide are benzoylguanidine-type inhibitors that selectively target the Na+/H+ exchanger isoform 1 (NHE1) [3]. The following diagram illustrates the core mechanism of action relevant to ischemia-reperfusion injury.

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1Activation NHE1 Activation Acidosis->NHE1Activation NaInflux Intracellular Na+ Overload NHE1Activation->NaInflux NCXReverse Reversed Na+/Ca2+ Exchange (NCX) NaInflux->NCXReverse CaOverload Intracellular Ca2+ Overload NCXReverse->CaOverload Injury Cell Death / Reperfusion Injury CaOverload->Injury Inhibitors This compound / Cariporide Inhibitors->NHE1Activation

Clinical Trial Outcomes

The promising preclinical data did not successfully translate into clinical practice, as large-scale human trials yielded disappointing results.

Inhibitor Clinical Trial Key Outcome Status
Cariporide GUARDIAN [4] [5] No effective protection of myocardium during ischemia/reperfusion; slightly higher risk for cerebrovascular accidents. Never entered medical practice [4].
This compound ESCAMI [4] [6] No limitation of infarct size or improvement in clinical outcome. Never approved for human use [4].

Key Insights for Researchers

  • Structural Considerations: this compound and Cariporide belong to the benzoylguanidine class of NHE1 inhibitors, which are distinct from the older pyrazinoylguanidine class (e.g., amiloride, EIPA). This structural difference is critical, as pyrazinoylguanidines exhibit potent, NHE1-independent anticancer effects and cellular toxicity that benzoylguanidines like this compound and Cariporide do not share [3].
  • Therapeutic Paradigm Shift: While inhibition of NHE1 was historically focused on cardioprotection, recent oncology research reveals a new paradigm. Cariporide shows promise as an anticancer agent due to its ability to inhibit proliferation, migration, and invasion of cancer cells, and to overcome multiple drug resistance [7] [4].
  • Potency Context: A study comparing a novel NHE1 inhibitor, T-162559, provided IC50 values that offer context on the relative potency of these compounds on human NHE1 [8]:
    • T-162559: 13 ± 3 nmol/L
    • This compound: 40 ± 11 nmol/L
    • Cariporide: 209 ± 75 nmol/L

Conclusion for Research Applications

Current research interest is shifting towards repurposing these potent and specific compounds, particularly Cariporide, for oncology applications, where their ability to disrupt the unique pH dynamics of cancer cells presents a novel therapeutic strategy [7] [4] [3].

References

Quantitative Potency & Selectivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key inhibitory and pharmacokinetic data for Eniporide and EIPA.

Property This compound EIPA
Primary Inhibitor Class Benzoylguanidine [1] Pyrazinoylguanidine [1]
Reported IC₅₀ for NHE1 ~12 ng/mL (approx. 34 nM) in human platelets [2] ~0.15 - 0.66 µM (KI, 660 nM) for NHE1 [3] [4]
Key Molecular Targets NHE1 (Primary) [1] [2] NHE1, NHE2, NHE7, TRPP3 channel [3] [5] [6]
Specificity High specificity for NHE1 [1] [4] Broad-spectrum; inhibits multiple NHE isoforms and other targets [1] [5] [4]
Anti-Cancer Viability (3D Spheroid) No detectable effect on breast cancer spheroid viability at 10 µM [1] Potently reduces breast cancer spheroid viability to ~10% of control at 10 µM [1]
Primary Experimental Use Context Cardioprotection [2] [4] Basic research; tool compound for probing NHE function and off-target effects [1] [5]

Summary of Key Experimental Findings

  • NHE1-Independent Anticancer Effects: A pivotal 2020 study in Scientific Reports demonstrated that EIPA, DMA, and HMA potently reduced viability in breast cancer cell spheroids, while this compound and Cariporide had no effect. This cytotoxic effect was found to be NHE1-independent, as it was unchanged in NHE1 CRISPR/Cas9 knockout cells. The study associated EIPA's effect with cellular vacuolization, autophagic arrest, ER stress, and paraptosis-like cell death [1].
  • NHE7 Inhibition in NSCLC: A 2023 study highlighted that EIPA inhibits NHE7, an intracellular exchanger located in the trans-Golgi network. In non-small cell lung cancer (NSCLC) cells, this inhibition disrupted cell cycle progression, suppressed cancer stem cell (CSC) activity, and downregulated PD-L1 expression, suggesting a potential for combination therapy with immune checkpoint inhibitors [5] [7].

Experimental Protocols for Key Assays

For your experimental work, here are the methodologies referenced in the search results.

1. Cell Viability Assay in 3D Spheroids [1]

  • Cell Models: MCF-7 (luminal A breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Spheroid Culture: Grow cells as 3D spheroids for 2 days prior to treatment.
  • Compound Treatment: Treat spheroids with compounds (e.g., 10 µM EIPA, 10 µM this compound) for 7 days.
  • Viability Measurement: Use a standard cell viability assay (e.g., ATP-based or resazurin-based) at the endpoint. Viability can also be spatially assessed by Propidium Iodide (PI) staining to visualize dead cells within the spheroid structure.

2. Platelet Swelling Assay for NHE1 Inhibition [2]

  • Principle: This assay is used as a biomarker for NHE1 pharmacodynamic activity in a clinical/pharmacokinetic context.
  • Procedure: Collect platelet-rich plasma from human blood samples. Induce platelet swelling in a hypotonic solution. Monitor the change in light scattering or volume. The degree of inhibition of swelling by the NHE1 inhibitor correlates with its activity.
  • Data Analysis: The effect on platelet swelling can be characterized using a direct Emax model to calculate an IC₅₀ value.

3. Intracellular pH (pHi) Measurement [5]

  • Cell Seeding: Seed cells (e.g., A549, H1299 NSCLC cells) in black-walled 96-well plates.
  • Compound Treatment: Treat cells with the inhibitor (e.g., 10-20 µM EIPA) for 24 hours.
  • Dye Loading: Use a commercial intracellular pH assay kit. Replace culture medium with a buffer containing the fluorescent pH indicator (e.g., BCECF-AM).
  • Measurement: Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Measure fluorescence at Ex/Em = 490/535 nm. A lower fluorescence count indicates a more basic intracellular pH.

Mechanisms and Experimental Workflow

The diagram below illustrates the core mechanisms of action and contexts for experimental use, integrating the findings for both compounds.

G cluster_key_effects Key Experimental Effects & Contexts EIPA EIPA EIPA_Mechs Mechanisms & Contexts: • NHE1, NHE2, NHE7 inhibition • TRPP3 channel inhibition • Potent NHE1-independent cytotoxicity in 3D spheroids • Induces vacuolization, ER stress, paraptosis • Suppresses cancer stem cell activity & PD-L1 • Used primarily as a research tool compound EIPA->EIPA_Mechs This compound This compound Eniporide_Mech Mechanisms & Contexts: • Highly specific NHE1 inhibition • No direct anti-cancer viability effect in 3D models • Measured via platelet swelling assay in humans • Developed and tested in clinical cardioprotection trials This compound->Eniporide_Mech Assays Key Experimental Assays Assay_List • 3D Spheroid Viability Assay • Platelet Swelling Assay (NHE1 activity) • Intracellular pH (pHi) Measurement Assays->Assay_List

Interpretation Guide for Researchers

  • For Highly Specific NHE1 Inhibition: This compound is the preferred compound, especially in systems where isolating the NHE1 effect is critical. Its well-defined pharmacokinetics and use in clinical trials provide a robust reference [2] [8].
  • For Broader Phenotypic Screening: EIPA is a powerful tool, particularly in 3D cancer models. Its potent, NHE1-independent cytotoxic effects suggest it hits multiple targets, which is valuable for probing cell death pathways but requires careful interpretation. Its ability to inhibit NHE7 and modulate PD-L1 presents novel research avenues [1] [5] [7].
  • Critical Experimental Note: The dramatic difference in their effects on cancer cell viability in physiologically relevant 3D models underscores that inhibitory potency on NHE1 does not predict cytotoxic efficacy. Choice of compound should be dictated by the specific biological question and experimental model [1].

References

Eniporide Cariporide GUARDIAN trial comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug and Trial Comparison at a Glance

Feature Cariporide (GUARDIAN Trial) Eniporide (ESCAMI Trial)
Trial Design Combined Phase 2/3, multicenter, double-blind, randomized, placebo-controlled [1] Phase 2, international, prospective, randomized, double-blind, placebo-controlled [2]
Patient Population 11,590 patients with UA/NSTEMI or undergoing high-risk PCI or CABG [1] [3] 1,389 patients with ST-elevation MI (STEMI) undergoing thrombolysis or primary angioplasty [2]
Dosing 20, 80, or 120 mg; 60-min infusion every 8 hours for 2-7 days [1] 50, 100, 150, or 200 mg; single 10-min infusion before reperfusion therapy [2]
Primary Efficacy Endpoint All-cause mortality or MI at 36 days [1] Infarct size measured by cumulative release of α-HBDH (AUC 0-72h) [2]

| Key Findings | Overall: No significant reduction in primary endpoint (10% risk reduction with 120 mg dose, p=0.12). CABG Subgroup: 25% risk reduction in death or MI at 36 days (p=0.03), sustained at 6 months [3]. | Stage 1 (430 pts): 100 mg and 150 mg doses showed smaller infarct sizes, especially in angioplasty group. Stage 2 (959 pts): No difference in enzymatic infarct size vs. placebo. No effect on clinical outcome [2]. | | Safety & Tolerability | Well tolerated; most adverse events were mild and transient [3] | Not specifically reported, but the trial concluded no overall clinical benefit [2] |

Shared Mechanism of Action

Both this compound and cariporide are potent and selective inhibitors of the sodium-hydrogen exchanger isoform-1 (NHE-1) [1] [2]. The following diagram illustrates the cardioprotective mechanism of NHE-1 inhibition during ischemia and reperfusion, which is central to both drugs' proposed action.

G cluster_ischemia Ischemia cluster_reperfusion Reperfusion Ischemia Ischemia IntracellularAcidosis Intracellular Acidosis Ischemia->IntracellularAcidosis Reperfusion Reperfusion pH_Gradient_Washout Extracellular H⁺ Washout Reperfusion->pH_Gradient_Washout NHE1_Inhibition NHE1_Inhibition NHE1_Activation NHE-1 Activation NHE1_Inhibition->NHE1_Activation Inhibits NHE1_Intensification NHE-1 Activity Intensifies NHE1_Inhibition->NHE1_Intensification Inhibits IntracellularAcidosis->NHE1_Activation Na_Influx Na⁺ Influx NHE1_Activation->Na_Influx Na_Overload Cytosolic Na⁺ Overload Na_Influx->Na_Overload pH_Gradient_Washout->NHE1_Intensification NHE1_Intensification->Na_Overload Ca_Overload Cytosolic Ca²⁺ Overload (via Na⁺/Ca²⁺ Exchanger, NCX) Na_Overload->Ca_Overload Mitochondrial_Ca Mitochondrial Ca²⁺ Overload Ca_Overload->Mitochondrial_Ca Cell_Death Cell Death / Necrosis Mitochondrial_Ca->Cell_Death

The diagram shows that during ischemia, the lack of oxygen causes intracellular acidosis, activating NHE-1. During reperfusion, the washout of hydrogen ions from the extracellular space further intensifies NHE-1 activity. By inhibiting NHE-1, cariporide and this compound aim to break this cycle, preventing calcium overload and subsequent cell death [1] [4].

Detailed Experimental Protocols

The trials for cariporide and this compound had distinct designs tailored to their objectives and patient populations.

GUARDIAN Trial (Cariporide) Protocol
  • Key Methodologies: The trial was a large-scale, combined Phase 2/3 study. Patients were randomized to one of three cariporide dosages or placebo. The drug was administered as a 60-minute infusion every 8 hours for 2 to 7 days, aiming to cover the period of risk for myocardial infarction [1].
  • Patient Enrollment: A major feature was the inclusion of a broad spectrum of high-risk patients: those with Unstable Angina/Non-ST-Elevation MI (UA/NSTEMI), those undergoing high-risk Percutaneous Coronary Intervention (PCI), and those undergoing high-risk Coronary Artery Bypass Grafting (CABG) [1].
  • Endpoint Adjudication: An independent End-point Validation Committee (EVC) and an Electrocardiography Core Laboratory (ECL) were responsible for adjudicating all trial endpoints to ensure consistency and accuracy [1].
ESCAMI Trial (this compound) Protocol
  • Key Methodologies: This was a two-stage, dose-finding Phase 2 trial. This compound was given as a single 10-minute infusion immediately before the start of reperfusion therapy (either thrombolysis or primary angioplasty) [2].
  • Patient Enrollment: The trial focused exclusively on patients with acute ST-elevation myocardial infarction (STEMI) who were scheduled for urgent reperfusion therapy [2].
  • Primary Endpoint Measurement: The primary efficacy endpoint was a biochemical measure of infarct size: the cumulative release of the enzyme alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours. This is a more direct and quantitative measure of tissue damage compared to clinical composite endpoints [2].

Interpretation and Context

  • Cariporide's Subgroup Success: The promising result for cariporide in CABG patients suggests that prolonged administration (over several days) may be critical for efficacy in settings where the heart undergoes planned, global ischemia and reperfusion during surgery [3].
  • Translational Challenge: The overall neutral results of these and other similar trials highlight the difficulty in translating powerful cardioprotective effects from animal models to a heterogeneous human patient population [5]. Some researchers suggest that current standard-of-care medications, like P2Y12 antagonists, might already engage innate protective pathways, making it harder for additional drugs to show a benefit [5] [6].

References

Eniporide ischemic Na+ overload reduction vs other NHE blockers

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Comparison of NHE Blockers

The table below summarizes key findings from a study on isolated, perfused rat hearts, which directly compared the effectiveness of several NHE blockers in reducing ischemic Na+ overload and improving post-ischemic contractile recovery [1] [2].

Parameter Untreated EIPA Cariporide Eniporide
Dose Used - 3 µM 3 µM 3 µM

| Intracellular Na+ after 30 min ischemia (% of baseline) | 293 ± 26% | 212 ± 6% | 157 ± 5% | 146 ± 6% | | Post-ischemic Contractile Recovery (Rate Pressure Product, x10³ mmHg/min) | 12.0 ± 1.9 | 12.1 ± 2.1 | 19.5 ± 2.8 | 20.4 ± 2.5 | | Effect on Ischemic Acidosis (pHi) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups | | Key Conclusions | - | Less effective; exhibited more side effects | Highly effective in reducing Na+ overload and improving recovery | Highly effective in reducing Na+ overload and improving recovery |

Detailed Experimental Methodology

The comparative data was generated under the following experimental conditions, as described in the source study [1] [2]:

  • Heart Preparation: The study used paced (5 Hz) isolated rat hearts mounted on a Langendorff perfusion apparatus and perfused with a HEPES-buffered solution.
  • Ischemia/Reperfusion Protocol: After a stabilization period, hearts were subjected to 30 minutes of global no-flow ischemia, followed by 30 minutes of drug-free reperfusion.
  • Drug Administration: Each NHE blocker (EIPA, Cariporide, and this compound) was administered at a concentration of 3 µM for 5 minutes immediately prior to the induction of ischemia.
  • Measurement Techniques:
    • Intracellular Na+ ([Na+]i): Measured using ²³Na Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Intracellular pH (pHi): Measured simultaneously using ³¹P NMR spectroscopy.
    • Contractile Function: Assessed by inserting a fluid-filled balloon into the left ventricle to measure Left Ventricular Pressure (LVP). The Rate Pressure Product (RPP), calculated as (heart rate × developed LVP), was used to quantify functional recovery.

This experimental setup is a standard model for simulating ischemic heart conditions and evaluating potential cardioprotective drugs. The use of NMR spectroscopy provides a direct and quantitative measurement of the critical intracellular ions involved in ischemia-reperfusion injury.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of NHE1 activation during ischemia and the logical flow of the experiment that generated the comparative data.

cluster_0 Ischemia-Induced Cellular Stress cluster_1 Experimental Intervention & Measurement Ischemia Ischemia/Anaerobic Metabolism Acidosis Cytosolic Acidosis (↓ pHi) Ischemia->Acidosis NHE1_Activation NHE1 Activation (Exports H+, Imports Na+) Acidosis->NHE1_Activation Na_Overload Intracellular Na+ Overload NHE1_Activation->Na_Overload NCX_Reverse Reverse-mode NCX Activation (Exports Na+, Imports Ca²⁺) Na_Overload->NCX_Reverse Measure_Na Measurement: ²³Na NMR for [Na⁺]i Na_Overload->Measure_Na Outcomes Measure_pH Measurement: ³¹P NMR for pHi Na_Overload->Measure_pH Outcomes Measure_Func Measurement: LV Balloon for Contractility Na_Overload->Measure_Func Outcomes Ca_Overload Cytosolic Ca²⁺ Overload NCX_Reverse->Ca_Overload Injury Cell Death & Contractile Dysfunction Ca_Overload->Injury Ca_Overload->Measure_Na Outcomes Ca_Overload->Measure_pH Outcomes Ca_Overload->Measure_Func Outcomes Injury->Measure_Na Outcomes Injury->Measure_pH Outcomes Injury->Measure_Func Outcomes NHE1_Block Pharmacological NHE1 Blockade (EIPA, Cariporide, this compound) NHE1_Block->Na_Overload Inhibits

The diagram above shows the established pathway of ischemia-reperfusion injury. During ischemia, anaerobic metabolism causes a buildup of H+ ions, leading to cytosolic acidosis. This activates the Na+/H+ exchanger 1 (NHE1), which attempts to normalize pH by extruding H+ in exchange for Na+ influx. This results in intracellular Na+ overload [3] [4] [1]. The high Na+ level then drives the Na+/Ca2+ exchanger (NCX) to operate in reverse, importing massive amounts of Ca2+, which leads to lethal Ca2+ overload, cell death, and poor functional recovery upon reperfusion [4] [1] [2].

The experimental intervention involves applying NHE blockers like this compound to inhibit this cascade at its source, thereby preventing Na+ and subsequent Ca2+ overload.

Key Comparative Insights

  • Superior Efficacy of this compound and Cariporide: The data indicates that This compound and Cariporide were significantly more effective than EIPA at limiting the rise in intracellular Na+ during ischemia, with this compound showing a slight numerical advantage [1] [2].
  • Functional Recovery: This reduction in Na+ overload translated directly into superior recovery of contractile function after reperfusion for both this compound and Cariporide, whereas EIPA showed no functional benefit over untreated hearts [1] [2].
  • Specificity and Side Effects: The study concluded that EIPA was less effective and exhibited more side effects at the concentration used (3 µM) compared to Cariporide and this compound [1] [2]. This suggests that EIPA may have off-target effects, potentially related to its ability to also block Na+ channels, which is a known issue with amiloride-derived compounds.

References

Selectivity and Potency of NHE-1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor IC₅₀ for human NHE-1 Reported Selectivity (vs. other NHE isoforms) Key Experimental Findings
Eniporide 4.5 nM [1] Highly selective [1] Potently inhibits NHE-1 with low nanomolar efficacy [1].
Cariporide 30 nM [1] Highly selective [2] A well-characterized, selective NHE-1 inhibitor [2].
Zoniporide 14 nM [3] >150-fold [3] Potent and highly selective for NHE-1; reduces infarct size in animal models [3] [4].
T-162559 0.96 nM [1] Highly selective [1] A novel aminoguanidine derivative with greater potency than this compound and cariporide [1].

Experimental Evidence and Methodology

The quantitative data in the table above primarily comes from a standardized cellular assay designed to directly measure NHE activity and inhibitor potency.

  • Experimental Protocol: The key study utilized Chinese hamster ovary (CHO-K1) cells that were genetically engineered to stably express individual human NHE isoforms (hNHE1, hNHE2, and hNHE3) [1].
  • Activity Measurement: The Na+/H+ exchange activity was measured by monitoring changes in intracellular pH (pHi) [1].
  • IC₅₀ Determination: The concentration of a compound required to inhibit 50% of the transporter's activity (IC₅₀) was calculated for each isoform, allowing for a direct comparison of potency and selectivity [1].

The Role of NHE-1 and Mechanism of Inhibition

NHE-1 is a critical membrane protein responsible for maintaining intracellular pH by exchanging one intracellular proton (H⁺) for one extracellular sodium ion (Na⁺) [5] [6]. While this function is essential under normal conditions, its excessive activation during pathologies like cardiac ischemia can be harmful.

The diagram below illustrates how NHE-1 inhibition provides cellular protection, particularly in the heart.

G Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1Activation NHE-1 Hyperactivation Acidosis->NHE1Activation NaOverload Intracellular Na+ Overload NHE1Activation->NaOverload CaOverload Intracellular Ca2+ Overload NaOverload->CaOverload via Na+/Ca2+ exchanger CellDamage Cellular Injury/Death CaOverload->CellDamage Inhibitor NHE-1 Inhibitor (e.g., this compound) Inhibition Inhibition of NHE-1 Inhibitor->Inhibition Inhibition->NHE1Activation Blocks

The protective mechanism occurs because inhibiting NHE-1 prevents the initial sodium influx, thereby breaking the chain of events that leads to calcium overload and cell death [5] [7].

Research Context and Clinical Outcomes

Although this compound demonstrated powerful protective effects in preclinical models of myocardial infarction [2], its translation to clinical success was not straightforward.

  • Clinical Trial Outcome: The ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) clinical trial found that this compound did not significantly limit infarct size or improve clinical outcomes in patients undergoing treatment for acute myocardial infarction [8].
  • Broader Clinical Landscape: This outcome was part of a broader pattern. While the NHE-1 inhibitor cariporide showed some benefits in reducing heart attacks in high-risk patients, its use was also associated with an increased incidence of adverse cerebrovascular events, highlighting the complex challenges of targeting this pathway in humans [9] [8] [6].

References

Eniporide IC50 value for NHE1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Selected NHE1 Inhibitors

Compound Name IC₅₀ Value for NHE1 Key Characteristics & Context
Eniporide 4.5 nM [1] Acylguanidine derivative; selective for human NHE1; limited infarct size in experimental models but did not improve clinical outcome in a Phase 2 trial for ST-elevation myocardial infarction (MI) [2].
T-162559 0.96 nM [1] Novel aminoguanidine derivative; more potent than Cariporide and this compound in the 2001 study; did not affect Na+/HCO₃⁻ cotransport or Na+/Ca²⁺ exchange [1].
Cariporide 30 nM [1] Well-studied acylguanidine derivative; investigated in cardioprotection and as a potential anticancer agent [3].
Compound 7g 0.78 µM (780 nM) [4] Novel inhibitor with a diphenyl ketone scaffold; demonstrated efficacy in a mouse model of heart failure at 10 mg/kg [4].
HOE642 (Cariporide) 0.3 mg/kg/day (in vivo dose) [5] Improved motor-sensory and cognitive function recovery in a mouse model of ischemic stroke when administered 24 hours post-stroke [5].
Rimeporide N/A (in vivo study) [5] A first-in-class NHE-1 inhibitor; showed similar functional recovery benefits as HOE642 in a mouse stroke model with delayed administration [5].

Experimental Protocol for NHE1 Inhibition Assay

The search results provide details on the methodology used to determine the IC₅₀ value for this compound [1]. The core experimental workflow can be summarized as follows:

G A Establish Assay System B Express Human NHE Isoforms A->B C Measure Intracellular pH (pHi) B->C D Apply Inhibitor (e.g., this compound) C->D E Calculate IC₅₀ D->E

Title: NHE1 Inhibitor IC50 Assay Workflow

Detailed Protocol Steps:

  • Cell Line Preparation: The assay system used Chinese hamster ovary (CHO-K1) cells that were genetically modified to stably express specific human NHE isoforms (hNHE1, hNHE2, hNHE3) [1].
  • Activity Measurement: The Na+/H+ exchange activity of these isoforms was determined by directly monitoring changes in the intracellular pH (pHi) of the cells [1].
  • Inhibitor Application: The inhibitory effect of compounds like this compound, Cariporide, and T-162559 was tested within this system.
  • Data Analysis: The concentration of the inhibitor that reduced the NHE1 activity by half (IC₅₀) was calculated from the dose-response data generated by the pHi measurements [1].

Key Research Context and Later Developments

  • Clinical Trial Outcome: Despite promising pre-clinical data showing this compound's ability to limit infarct size in experimental models, a large, double-blind, placebo-controlled Phase 2 trial in patients with acute ST-elevation myocardial infarction found that its administration before reperfusion therapy did not limit final infarct size or improve clinical outcome [2].
  • Ongoing Research Interest: The search for effective NHE1 inhibitors remains active. Recent studies (2023-2025) continue to explore their therapeutic potential in new areas, such as reducing neuroinflammation and promoting white matter repair after ischemic stroke [5], and in designing novel compound scaffolds for heart failure treatment [4] [6].

References

Eniporide metabolite activity and potency

Author: Smolecule Technical Support Team. Date: February 2026

Eniporide Profile & Experimental Data

The table below summarizes the available quantitative data on this compound. Please note that this information pertains to the parent drug, as data on its metabolites is not available in the search results.

Property Details
Molecular Weight 320.37 g/mol [1]
Molecular Formula C₁₄H₁₆N₄O₃S [1]
CAS Number 176644-21-6 [1]
Biological Activity Na(+)/H(+) exchange (NHE) inhibitor [2] [1] [3]
Tested Doses (Human Trial) 50 mg, 100 mg, 150 mg, 200 mg (intravenous) [4]
Solubility (DMSO) 25 mg/mL (78.03 mM) [1]
Primary Experimental Model (Preclinical) Isolated guinea pig hearts (Langendorff preparation) [2]

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the search results, which you can use as a reference for your own research.

  • Human Clinical Trial (ESCAMI)

    • Study Design: A multicenter, randomized, double-blinded, placebo-controlled, dose-ranging trial [4].
    • Patient Population: 1,389 patients with ST-elevation myocardial infarction (STEMI) presenting within 6 hours of symptoms. Mean age was 60, and 22% were female [4].
    • Intervention: The blinded study medication (this compound) was administered intravenously over 10 minutes. It was given after the start of thrombolytic therapy or before the start of primary angioplasty [4].
    • Primary Endpoint: Infarct size as determined by the area under the curve for release of alpha-hydroxybutyrate dehydrogenase [4].
    • Secondary Endpoints: Creatine kinase and troponin release, clinical events within the first six weeks, and extent of ST-segment resolution [4].
  • Preclinical Study on Mechanism of Action

    • Experimental Model: Isolated guinea pig hearts perfused via the aortic root (Langendorff preparation) with HEPES buffer solution [2].
    • Perfusion Conditions: Hearts were perfused with buffer at pH 7.4 (control) or pH 8.0, with or without the NHE inhibitor this compound, for 10 minutes before and after 35 minutes of global ischemia [2].
    • Measurements: Left ventricular pressure and its derivatives (contractility and relaxation) were measured. Mitochondrial function was assessed via spectrophotofluorometry to measure NADH, FAD, mitochondrial Ca²⁺, and superoxide generation [2].

Mechanism of Action: NHE1 Inhibition

This compound is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following diagram illustrates the mechanism by which NHE1 inhibition provides cardioprotection during ischemia and reperfusion, based on the described preclinical study [2].

mechanism Ischemia Ischemia Acidosis Acidosis Ischemia->Acidosis NHE1_Activation NHE1_Activation Acidosis->NHE1_Activation Na_Influx Na_Influx NHE1_Activation->Na_Influx Ca_Overload Ca_Overload Na_Influx->Ca_Overload Cell_Injury Cell_Injury Ca_Overload->Cell_Injury This compound This compound This compound->NHE1_Activation Inhibits Cardioprotection Cardioprotection This compound->Cardioprotection

NHE1 Inhibition Protects Against Cardiac Injury

Therapeutic Context & Comparison with Alternatives

While direct comparative data on metabolites is unavailable, the broader context of NHE1 inhibitors is informative.

  • Therapeutic Outcome in Cardiology: Despite a strong mechanistic rationale and positive preclinical results like those above, the ESCAMI trial found that this compound did not reduce infarct size or improve clinical outcomes in patients with STEMI [4]. This illustrates that cardioprotective effects in animal models do not always translate to human patients.
  • The NHE1 Inhibitor Class: Cariporide is another well-studied NHE1 inhibitor. Research highlights that this class of drugs is being investigated beyond cardiology for potential anti-cancer applications. The rationale is that many cancer cells overexpress NHE1 to maintain an alkaline intracellular pH, which drives tumor growth and invasion [3]. Inhibiting NHE1 could disrupt this process.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.09431156 g/mol

Monoisotopic Mass

320.09431156 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7IGF9182QU

Wikipedia

Eniporide

Dates

Last modified: 08-15-2023
1: Bauer P, Koenig F, Brannath W, Posch M. Selection and bias--two hostile brothers. Stat Med. 2010 Jan 15;29(1):1-13. doi: 10.1002/sim.3716. PubMed PMID: 19844944.
2: Aldakkak M, Stowe DF, Heisner JS, Spence M, Camara AK. Enhanced Na+/H+ exchange during ischemia and reperfusion impairs mitochondrial bioenergetics and myocardial function. J Cardiovasc Pharmacol. 2008 Sep;52(3):236-44. doi: 10.1097/FJC.0b013e3181831337. PubMed PMID: 18806604; PubMed Central PMCID: PMC2659015.
3: Avkiran M, Cook AR, Cuello F. Targeting Na+/H+ exchanger regulation for cardiac protection: a RSKy approach? Curr Opin Pharmacol. 2008 Apr;8(2):133-40. doi: 10.1016/j.coph.2007.12.007. Review. PubMed PMID: 18222727.
4: ten Hove M, Jansen MA, Nederhoff MG, Van Echteld CJ. Combined blockade of the Na+ channel and the Na+/H+ exchanger virtually prevents ischemic Na+ overload in rat hearts. Mol Cell Biochem. 2007 Mar;297(1-2):101-10. PubMed PMID: 17102905.
5: Hübler N, Gottschling B, Jacobs M, von Landenberg F, Hewicker-Trautwein M. Functional observational battery and motor activity in rats after single administration of two NHE 1 inhibitors. Toxicol Appl Pharmacol. 2005 Nov 1;208(3):266-76. PubMed PMID: 16239169.
6: Bhattaram VA, Nagaraja NV, Peters T, Machnig T, Kroesser S, Kovar A, Derendorf H. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction. J Clin Pharmacol. 2005 Jun;45(6):631-9. PubMed PMID: 15901744.
7: Brannath W, Bauer P. Optimal conditional error functions for the control of conditional power. Biometrics. 2004 Sep;60(3):715-23. PubMed PMID: 15339294.
8: Bolli R, Becker L, Gross G, Mentzer R Jr, Balshaw D, Lathrop DA; NHLBI Working Group on the Translation of Therapies for Protecting the Heart from Ischemia.. Myocardial protection at a crossroads: the need for translation into clinical therapy. Circ Res. 2004 Jul 23;95(2):125-34. Review. PubMed PMID: 15271864.
9: Klass O, Fischer UM, Perez E, Easo J, Bosse M, Fischer JH, Tossios P, Mehlhorn U. Effect of the Na+/H+ exchange inhibitor eniporide on cardiac performance and myocardial high energy phosphates in pigs subjected to cardioplegic arrest. Ann Thorac Surg. 2004 Feb;77(2):658-63. PubMed PMID: 14759455.
10: Zeymer U, Schröder R, Machnig T, Neuhaus KL. Primary percutaneous transluminal coronary angioplasty accelerates early myocardial reperfusion compared to thrombolytic therapy in patients with acute myocardial infarction. Am Heart J. 2003 Oct;146(4):686-91. PubMed PMID: 14564324.
11: Wang Y, Meyer JW, Ashraf M, Shull GE. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury. Circ Res. 2003 Oct 17;93(8):776-82. PubMed PMID: 12970112.
12: ten Hove M, van Emous JG, van Echteld CJ. Na+ overload during ischemia and reperfusion in rat hearts: comparison of the Na+/H+ exchange blockers EIPA, cariporide and eniporide. Mol Cell Biochem. 2003 Aug;250(1-2):47-54. PubMed PMID: 12962142.
13: Sharma A, Singh M. Na+/H+ exchanger: an emerging therapeutic target in cardiovascular disorders. Drugs Today (Barc). 2000 Nov;36(11):793-802. PubMed PMID: 12845338.
14: Masereel B, Pochet L, Laeckmann D. An overview of inhibitors of Na(+)/H(+) exchanger. Eur J Med Chem. 2003 Jun;38(6):547-54. Review. PubMed PMID: 12832126.
15: Camara AK, An J, Chen Q, Novalija E, Varadarajan SG, Schelling P, Stowe DF. Na+/H+ exchange inhibition with cardioplegia reduces cytosolic [Ca2+] and myocardial damage after cold ischemia. J Cardiovasc Pharmacol. 2003 May;41(5):686-98. PubMed PMID: 12717098.
16: Tracey WR, Allen MC, Frazier DE, Fossa AA, Johnson CG, Marala RB, Knight DR, Guzman-Perez A. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovasc Drug Rev. 2003 Spring;21(1):17-32. Review. PubMed PMID: 12595915.
17: Marala RB, Brown JA, Kong JX, Tracey WR, Knight DR, Wester RT, Sun D, Kennedy SP, Hamanaka ES, Ruggeri RB, Hill RJ. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. Eur J Pharmacol. 2002 Sep 6;451(1):37-41. PubMed PMID: 12223226.
18: Cox CS Jr, Sauer H, Allen SJ, Laine GA. Myocardial performance after cardiopulmonary bypass and cardioplegic arrest: impact of na+/h+ exchanger inhibition. J Invest Surg. 2002 Jul-Aug;15(4):219-26. PubMed PMID: 12217186.
19: Cox CS Jr, Sauer H, Allen SJ, Buja LM, Laine GA. Sodium/hydrogen-exchanger inhibition during cardioplegic arrest and cardiopulmonary bypass: an experimental study. J Thorac Cardiovasc Surg. 2002 May;123(5):959-66. PubMed PMID: 12019382.
20: Kusumoto K, Igata H, Abe A, Ikeda S, Tsuboi A, Imamiya E, Fukumoto S, Shiraishi M, Watanabe T. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. Br J Pharmacol. 2002 Apr;135(8):1995-2003. PubMed PMID: 11959803; PubMed Central PMCID: PMC1573312.

Explore Compound Types